7-Methyl-1,4-dioxaspiro[4.5]decan-8-one
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 113128. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
7-methyl-1,4-dioxaspiro[4.5]decan-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-7-6-9(3-2-8(7)10)11-4-5-12-9/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCOTJOAYFEMMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(CCC1=O)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70297021 | |
| Record name | 7-methyl-1,4-dioxaspiro[4.5]decan-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70297021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
702-69-2 | |
| Record name | 702-69-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113128 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-methyl-1,4-dioxaspiro[4.5]decan-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70297021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one (CAS No. 702-69-2), a heterocyclic building block with significant applications in synthetic organic chemistry and drug discovery. This document consolidates its physicochemical properties, safety and handling information, and its emerging role as a key intermediate in the synthesis of complex molecules, including as a protein degrader building block. Detailed experimental protocols and spectral data analysis are provided to support researchers in its effective utilization.
Chemical Identity and Properties
This compound is a spirocyclic ketone. The presence of the dioxolane group serves as a protecting group for one of the carbonyls of the parent 2-methylcyclohexane-1,4-dione. This structural feature makes it a valuable intermediate in multi-step organic syntheses.
General Information
| Parameter | Value | Reference(s) |
| CAS Number | 702-69-2 | [1][2] |
| IUPAC Name | This compound | [3] |
| Molecular Formula | C₉H₁₄O₃ | |
| Molecular Weight | 170.21 g/mol | [4][3] |
| Physical Form | Solid |
Physicochemical Properties
| Property | Value | Reference(s) |
| Boiling Point | 272.7 °C at 760 mmHg | [2] |
| Solubility | 60 g/L (at 25 °C) | [1] |
| Purity | Available as ≥97% or ≥98% | [4] |
| InChI Key | AFCOTJOAYFEMMV-UHFFFAOYSA-N | [3] |
| SMILES | CC1CC2(CCC1=O)OCCO2 | [3] |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.
GHS Hazard Information
| Signal Word | Warning |
| Pictogram | GHS07 (Harmful) |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/protective clothing/eye protection/face protectionP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Storage and Handling Recommendations
The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Some suppliers recommend storage at 2-8°C under an inert atmosphere. Standard personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a fume hood to avoid inhalation of dust or vapors.
Synthesis and Experimental Protocols
The synthesis of this compound can be conceptually approached through a Robinson annulation followed by selective protection of one carbonyl group. A plausible synthetic route is outlined below.
Conceptual Synthetic Pathway: Robinson Annulation
The Robinson annulation is a powerful ring-forming reaction in organic chemistry that creates a six-membered ring by combining a Michael addition with an intramolecular aldol condensation.[5][6][7] For the synthesis of the core structure of this compound, a suitable enolate could be reacted with methyl vinyl ketone.
Caption: Robinson Annulation Workflow.
Experimental Protocol: Ketalization of 2-Methylcyclohexane-1,4-dione
A more direct and commonly employed method would be the selective ketalization of 2-methylcyclohexane-1,4-dione.
Materials:
-
2-Methylcyclohexane-1,4-dione
-
Ethylene glycol (1.1 equivalents)
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-methylcyclohexane-1,4-dione, toluene, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Applications in Drug Development
Protein Degrader Building Block
This compound is commercially available as a "Protein Degrader Building Block". This indicates its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI).
PROTACs consist of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. Building blocks like this compound can be elaborated to incorporate linkers and E3 ligase ligands, or to be part of the POI-binding moiety.
Caption: PROTAC-Mediated Protein Degradation.
Intermediate in Natural Product Synthesis
Derivatives of the 7-methyl-1,4-dioxaspiro[4.5]decane core structure have been utilized in the synthesis of complex natural products, such as Paclitaxel.[8] The spiroketal moiety serves as a key structural element and a handle for further chemical transformations.
Spectral Data
While experimental spectra for this compound are not widely published, representative data can be inferred from its structure and comparison with the parent compound, 1,4-dioxaspiro[4.5]decan-8-one.
¹H NMR Spectroscopy (Predicted)
-
δ 3.9-4.1 ppm (m, 4H): Protons of the dioxolane ring (-O-CH₂-CH₂-O-).
-
δ 2.0-2.8 ppm (m, 7H): Protons on the cyclohexanone ring.
-
δ 1.1 ppm (d, 3H): Protons of the methyl group at the 7-position.
¹³C NMR Spectroscopy (Predicted)
-
δ ~210 ppm: Carbonyl carbon (C8).
-
δ ~108 ppm: Spiro carbon (C5).
-
δ ~64 ppm: Dioxolane carbons (-O-CH₂-CH₂-O-).
-
δ ~40-50 ppm: Methine carbon bearing the methyl group (C7).
-
δ ~20-40 ppm: Other methylene carbons of the cyclohexane ring.
-
δ ~15 ppm: Methyl carbon.
Infrared (IR) Spectroscopy
-
~2950 cm⁻¹: C-H stretching of alkanes.
-
~1715 cm⁻¹: Strong C=O stretching of the ketone.
-
~1100-1200 cm⁻¹: C-O stretching of the ketal.
Mass Spectrometry
The electron ionization mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 170. Fragmentation patterns would likely involve the loss of ethylene, carbon monoxide, and cleavage of the cyclohexane ring. Predicted collision cross-section data for various adducts are available.[9]
Conclusion
This compound is a versatile synthetic intermediate with established and emerging applications in medicinal chemistry and materials science. Its role as a building block for targeted protein degraders highlights its importance in the development of new therapeutic modalities. This guide provides a foundational resource for researchers working with this compound, encompassing its chemical properties, safe handling procedures, synthetic strategies, and applications.
References
- 1. Page loading... [wap.guidechem.com]
- 2. avantorsciences.com [avantorsciences.com]
- 3. This compound | C9H14O3 | CID 270628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. Robinson annulation - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Crystal structure of (±)-(7RS,8SR)-7-methyl-1,4-dioxaspiro[4.5]decane-7,8-diol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PubChemLite - this compound (C9H14O3) [pubchemlite.lcsb.uni.lu]
Physical and chemical properties of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methyl-1,4-dioxaspiro[4.5]decan-8-one is a heterocyclic organic compound with potential applications in synthetic chemistry, particularly as a building block in the development of complex molecules. Its structural motif, featuring a spirocyclic ketal, offers both protection of a ketone functionality and a stereochemical scaffold that can be exploited in multi-step syntheses. This guide provides a comprehensive overview of its known physical and chemical properties, along with available experimental data.
Chemical and Physical Properties
A summary of the key identifiers and physicochemical properties of this compound are presented below.
| Property | Value | Source |
| CAS Number | 702-69-2 | [1][2] |
| Molecular Formula | C₉H₁₄O₃ | [2] |
| Molecular Weight | 170.21 g/mol | [2] |
| IUPAC Name | This compound | [3] |
| Synonyms | 4,4-ethylenedioxy-2-methyl-1-cyclohexanone | [3] |
| Physical Form | Solid | |
| Boiling Point | 272.7 °C at 760 mmHg | |
| Solubility | 60 g/L (solvent not specified) at 25°C | [4] |
| InChI | InChI=1S/C9H14O3/c1-7-6-9(3-2-8(7)10)11-4-5-12-9/h7H,2-6H2,1H3 | [3] |
| InChIKey | AFCOTJOAYFEMMV-UHFFFAOYSA-N | [3] |
| SMILES | CC1CC2(CCC1=O)OCCO2 | [3] |
Synthesis and Experimental Protocols
A representative protocol for the synthesis of the parent compound, 1,4-cyclohexanedione monoethylene ketal, is described in a patent, which could be adapted for the methylated analogue.
Conceptual Experimental Workflow for Synthesis:
Caption: Conceptual workflow for the synthesis of this compound.
Spectroscopic Data
Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR) for this compound are not available in the reviewed literature. PubChem lists a GC-MS spectrum, though the raw data is not provided.[3] Predicted ¹³C NMR data is mentioned by some suppliers but should be used with caution until experimentally verified.[4]
Biological Activity and Applications
This compound is categorized as a "Protein Degrader Building Block," indicating its potential utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The spirocyclic core of this compound could serve as a scaffold for linking a target protein ligand and an E3 ligase ligand. However, specific signaling pathways or target proteins associated with this compound have not been identified in the available literature.
Logical Relationship in PROTAC Function:
Caption: General mechanism of action for a PROTAC, a potential application for this molecule.
Safety Information
The compound is classified with the GHS07 pictogram, indicating it is harmful.
Hazard Statements:
-
H302: Harmful if swallowed[3]
-
H315: Causes skin irritation[3]
-
H319: Causes serious eye irritation[3]
-
H335: May cause respiratory irritation
Precautionary Statements: A range of precautionary statements including P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash hands thoroughly after handling), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) are associated with this compound.
Conclusion
This compound is a chemical building block with established basic properties. Its potential role in the rapidly evolving field of targeted protein degradation makes it a compound of interest for medicinal chemists and drug discovery professionals. However, a notable gap exists in the public domain regarding detailed, peer-reviewed experimental protocols for its synthesis and comprehensive characterization data. Further research and publication in these areas would be highly beneficial to the scientific community.
References
Molecular structure and IUPAC name of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one
An In-Depth Technical Guide to 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one: A Versatile Building Block in Drug Discovery
Abstract
This compound is a heterocyclic spiro compound of significant interest in synthetic organic chemistry and medicinal chemistry. Its rigid three-dimensional structure makes it a valuable scaffold for the development of complex molecular architectures and novel therapeutic agents.[1] This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and applications, with a particular focus on its role as a building block for protein degraders.[2] This document is intended for researchers, scientists, and professionals in the field of drug development.
Molecular Structure and Nomenclature
This compound is a bicyclic organic molecule characterized by a spiro linkage, where two rings are connected through a single common carbon atom.[1]
-
IUPAC Name: The systematically defined name for this compound is this compound.[3][4]
-
Core Structure: The structure consists of a six-membered cyclohexanone ring substituted with a methyl group at position 7, and a five-membered dioxolane ring. The two rings are joined at the C4 position of the cyclohexanone ring, which acts as the spiro center.[1]
-
Synonyms: The compound is also known by other names, including 4,4-ethylenedioxy-2-methyl-1-cyclohexanone.[1][3]
The structural rigidity imparted by the spirocyclic system is a desirable feature in drug design, as it can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.[1]
Physicochemical and Spectroscopic Data
The key physicochemical properties of this compound have been compiled from various sources. This data is crucial for its application in synthetic protocols and analytical characterization.
Physical and Chemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₄O₃ | [2][3] |
| Molecular Weight | 170.21 g/mol | [2][3] |
| CAS Number | 702-69-2 | [2][3][4] |
| Physical Form | Solid | |
| Boiling Point | 272.7 °C at 760 mmHg | [5] |
| Purity | Available commercially at 97% to >98% | [2] |
| Monoisotopic Mass | 170.094294304 Da | [3] |
| XLogP3 (Predicted) | 0.4 | [3] |
| Storage Temperature | Room Temperature or Refrigerator | [5] |
Predicted Mass Spectrometry Data
Predicted collision cross-section (CCS) values provide information about the molecule's size and shape in the gas phase, which is useful in mass spectrometry-based analytical methods.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 171.10158 | 134.1 |
| [M+Na]⁺ | 193.08352 | 140.6 |
| [M-H]⁻ | 169.08702 | 140.6 |
| [M+NH₄]⁺ | 188.12812 | 155.8 |
| Data sourced from PubChemLite.[6] |
Synthesis and Purification
The synthesis of this compound is typically achieved through the acid-catalyzed ketalization of 2-methylcyclohexane-1,4-dione with ethylene glycol. This reaction protects one of the ketone functionalities, yielding the desired spiroketal. The general workflow for its synthesis and subsequent purification is outlined below.
Caption: General workflow for the synthesis and purification of the target compound.
Experimental Protocol: Representative Ketalization
The following protocol is a representative method adapted from general procedures for the synthesis of related dioxaspiro compounds.[7]
-
Reaction Setup: To a solution of 2-methylcyclohexane-1,4-dione (1.0 eq) in toluene (approx. 0.2 M), add ethylene glycol (1.1-1.2 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02-0.05 eq).
-
Water Removal: Equip the reaction flask with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction. Heat the mixture to reflux.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Quench the reaction by washing with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.
-
Extraction: Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers.
-
Purification: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by silica gel column chromatography to yield the final product.
Applications in Drug Development
The unique structural features of this compound make it a valuable intermediate in the synthesis of high-value molecules for the pharmaceutical industry.
Scaffold for Complex Molecules
The parent compound, 1,4-dioxaspiro[4.5]decan-8-one, serves as a key intermediate in the synthesis of various pharmaceutical agents, including potent analgesics.[7][8] The protected ketone functionality allows for selective chemical transformations at other positions of the molecule. The core spiro[4.5]decane skeleton is also found in synthetic approaches to complex natural products, such as the antitumor agent Paclitaxel.[9]
Building Block for Targeted Protein Degradation
Of particular relevance to modern drug discovery, this compound is classified as a "Protein Degrader Building Block".[2] This suggests its use in the construction of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound can serve as a rigid scaffold or linker component in a PROTAC, connecting the target-binding ligand to the E3 ligase-binding ligand.
Caption: The mechanism of action for a PROTAC utilizing a chemical scaffold.
Safety and Handling
According to aggregated GHS data, this compound is classified with a "Warning" signal word.[3]
-
Hazard Statements:
-
Precautions: Standard laboratory safety precautions should be taken, including the use of personal protective equipment (gloves, safety glasses). The compound should be handled in a well-ventilated area.[10]
Conclusion
This compound is more than a simple organic molecule; it is a sophisticated building block with significant potential in advanced chemical synthesis and drug discovery. Its defined three-dimensional structure and versatile chemical handles make it an attractive starting point for creating complex molecular entities. Its emerging role in the field of targeted protein degradation underscores its importance and promises a wider application in the development of next-generation therapeutics.
References
- 1. This compound | 702-69-2 | Benchchem [benchchem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound | C9H14O3 | CID 270628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 702-69-2 [sigmaaldrich.com]
- 5. avantorsciences.com [avantorsciences.com]
- 6. PubChemLite - this compound (C9H14O3) [pubchemlite.lcsb.uni.lu]
- 7. researchgate.net [researchgate.net]
- 8. 1,4-Dioxaspiro[4.5]decan-8-one | 4746-97-8 [chemicalbook.com]
- 9. Crystal structure of (±)-(7RS,8SR)-7-methyl-1,4-dioxaspiro[4.5]decane-7,8-diol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rel-(7S,8S)-7-methyl-1,4-dioxaspiro[4.5]decan-8-ol 95% | CAS: 1431137-62-0 | AChemBlock [achemblock.com]
7-Methyl-1,4-dioxaspiro[4.5]decan-8-one: A Wieland-Miescher Ketone Analogue for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Wieland-Miescher ketone, a cornerstone in the total synthesis of complex natural products, continues to be a pivotal starting material for the development of novel therapeutics.[1][2] Its rigid bicyclic structure has served as a versatile scaffold for the synthesis of steroids, terpenoids, and other biologically active molecules.[2] This technical guide focuses on a specific analogue, 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one, which incorporates a protected ketone functionality, offering unique synthetic advantages and potential as a selective modulator of critical biological pathways, such as the glucocorticoid receptor signaling cascade.
Core Compound Properties
Basic physicochemical properties of this compound are summarized below. While experimental data for some properties are limited, computed values provide useful estimates.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄O₃ | [3] |
| Molecular Weight | 170.21 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| CAS Number | 702-69-2 | [3] |
| Boiling Point | 272.7 °C at 760 mmHg | |
| XLogP3 | 0.4 | [3] |
Synthesis and Experimental Protocols
The synthesis of this compound is achieved through a modified Robinson annulation, a classic method for the formation of six-membered rings.[4] This process involves a Michael addition followed by an intramolecular aldol condensation.[4] A key feature in the synthesis of this specific analogue is the protection of one of the ketone groups of the starting dione as a ketal, which directs the annulation to the desired position.
General Synthetic Workflow
The overall synthetic strategy involves the reaction of 2-methylcyclohexane-1,3-dione with an ethylene glycol protecting group, followed by a Robinson annulation with methyl vinyl ketone.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical based on standard procedures)
-
Step 1: Ketalization of 2-Methylcyclohexane-1,3-dione. To a solution of 2-methylcyclohexane-1,3-dione (1 equivalent) in toluene, add ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid. The mixture is refluxed with a Dean-Stark apparatus to remove water. Upon completion, the reaction is cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the monoketal intermediate.
-
Step 2: Robinson Annulation. The crude monoketal is dissolved in a suitable solvent such as methanol or ethanol. A base, for instance, sodium methoxide or potassium hydroxide (catalytic amount), is added, and the mixture is cooled in an ice bath. Methyl vinyl ketone (1.1 equivalents) is then added dropwise. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched with a weak acid (e.g., acetic acid), and the solvent is removed in vacuo. The residue is extracted with an organic solvent (e.g., ethyl acetate), washed with water and brine, dried, and concentrated. The final product, this compound, is purified by column chromatography on silica gel.
Spectroscopic Data
| Spectroscopic Data | Expected/Reported Values |
| ¹H NMR | Signals corresponding to the methyl group, the ethylene ketal protons, and the protons of the cyclohexane ring. |
| ¹³C NMR | Resonances for the ketone carbonyl, the ketal carbon, the methyl group, and the carbons of the bicyclic system. |
| IR (Infrared) | A strong absorption band characteristic of the ketone carbonyl group (C=O) around 1710 cm⁻¹. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (170.21 m/z). |
Biological Significance and Drug Development
Wieland-Miescher ketone and its analogues have garnered significant attention in medicinal chemistry, particularly as scaffolds for the development of selective glucocorticoid receptor modulators (SGRMs).[5][6] The glucocorticoid receptor (GR) is a nuclear receptor that plays a crucial role in regulating inflammation, metabolism, and the stress response.[6]
Glucocorticoid Receptor Signaling Pathway
Upon binding to its ligand, the glucocorticoid receptor translocates to the nucleus and modulates gene expression through two primary mechanisms: transactivation and transrepression.
Caption: Simplified glucocorticoid receptor signaling pathway.
The development of SGRMs aims to separate the beneficial anti-inflammatory effects (primarily mediated by transrepression) from the adverse metabolic side effects (often associated with transactivation). The structural modifications inherent in analogues like this compound, such as the protected ketone and the additional methyl group, can influence the binding affinity and conformational changes of the glucocorticoid receptor, potentially leading to a more favorable therapeutic profile. The ketal group can also serve as a handle for further chemical modifications to explore structure-activity relationships.
Conclusion
This compound represents a valuable Wieland-Miescher ketone analogue with significant potential in synthetic and medicinal chemistry. Its preparation, leveraging the robust Robinson annulation, provides a versatile scaffold for the synthesis of complex molecules. As a potential selective glucocorticoid receptor modulator, this compound and its derivatives warrant further investigation for the development of next-generation anti-inflammatory and immunomodulatory drugs with improved safety profiles. Further detailed biological evaluation and elucidation of its precise interactions with the glucocorticoid receptor are critical next steps in realizing its therapeutic potential.
References
- 1. Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. brainly.com [brainly.com]
- 3. This compound | C9H14O3 | CID 270628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel approaches to the synthesis of Wieland-Miescher ketone analogues - UCL Discovery [discovery.ucl.ac.uk]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
An In-depth Technical Guide to the Chirality and Stereochemistry of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Methyl-1,4-dioxaspiro[4.5]decan-8-one, a derivative of the versatile 1,4-dioxaspiro[4.5]decan-8-one building block, presents intriguing stereochemical features with significant implications for its application in asymmetric synthesis and drug discovery. The presence of a chiral center at the C7 position introduces the possibility of enantiomers, and the spirocyclic nature of the molecule gives rise to a rigid conformational framework. This technical guide provides a comprehensive overview of the chirality and stereochemistry of this compound, including its stereoisomers, potential synthetic strategies for their selective preparation, and analytical methods for their characterization. While specific experimental data for the enantiopure forms of this molecule are not extensively reported in publicly available literature, this guide extrapolates from well-established principles of stereochemistry and the synthesis of analogous structures, such as the renowned Wieland-Miescher ketone.[1][2]
Introduction to the Stereochemistry of this compound
This compound possesses a single stereocenter at the C7 position, the carbon atom bearing the methyl group. This gives rise to two enantiomers: (R)-7-Methyl-1,4-dioxaspiro[4.5]decan-8-one and (S)-7-Methyl-1,4-dioxaspiro[4.5]decan-8-one. The spirocyclic junction at C5 does not introduce an additional chiral center in this specific molecule. The rigid chair-like conformation of the cyclohexane ring and the envelope or twist conformation of the dioxolane ring influence the spatial orientation of the methyl group, which can exist in either an axial or equatorial position. These conformational preferences can impact the molecule's reactivity and interactions with other chiral molecules.
Potential Stereoselective Synthetic Strategies
The asymmetric synthesis of this compound can be approached through several established methodologies in organic synthesis. These strategies aim to control the formation of the C7 stereocenter with high enantioselectivity.
Asymmetric Alkylation of a Precursor
A common and effective method for introducing a chiral center is the asymmetric alkylation of a prochiral enolate. In this case, the enolate of 1,4-dioxaspiro[4.5]decan-8-one can be treated with a methylating agent in the presence of a chiral auxiliary or a chiral ligand.
Experimental Protocol (Hypothetical):
-
Enolate Formation: To a solution of 1,4-dioxaspiro[4.5]decan-8-one in an aprotic solvent (e.g., THF) at -78 °C is added a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to generate the corresponding lithium enolate.
-
Asymmetric Methylation: A chiral ligand, such as a sparteine derivative or a chiral bis(oxazoline) ligand, is introduced to the reaction mixture to form a chiral complex with the lithium enolate. Subsequently, a methylating agent (e.g., methyl iodide or dimethyl sulfate) is added. The chiral ligand directs the approach of the electrophile to one face of the enolate, leading to the preferential formation of one enantiomer of this compound.
-
Work-up and Purification: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride), and the product is extracted with an organic solvent. Purification by column chromatography on silica gel would yield the enantioenriched product.
Organocatalytic Asymmetric Michael Addition
Organocatalysis has emerged as a powerful tool for asymmetric synthesis. A plausible route to chiral this compound could involve an asymmetric Michael addition of a methyl nucleophile to a suitable α,β-unsaturated precursor, catalyzed by a chiral secondary amine catalyst (e.g., a proline derivative). This approach is analogous to the well-known organocatalytic synthesis of the Wieland-Miescher ketone.[1][2]
Logical Workflow for Organocatalytic Synthesis:
Caption: Organocatalytic route to a chiral spirodecanone.
Chiral Resolution of Racemic this compound
In the absence of an efficient asymmetric synthesis, the resolution of a racemic mixture of this compound is a viable alternative to obtain the pure enantiomers.
Diastereomeric Salt Formation
The ketone can be converted to a derivative containing a basic functional group, which can then be reacted with a chiral acid to form diastereomeric salts. These salts can be separated by fractional crystallization.
Experimental Workflow for Chiral Resolution:
Caption: Chiral resolution via diastereomeric salt formation.
Chiral Chromatography
High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for the analytical and preparative separation of enantiomers.
Experimental Protocol (Hypothetical):
-
Column Selection: A chiral column, such as one based on cellulose or amylose derivatives (e.g., Chiralcel OD, Chiralpak AD), is selected.
-
Mobile Phase Optimization: A suitable mobile phase, typically a mixture of hexane and a polar modifier like isopropanol or ethanol, is chosen to achieve optimal separation of the enantiomers.
-
Separation and Detection: The racemic mixture of this compound is injected onto the column, and the separated enantiomers are detected using a UV detector.
-
Collection: For preparative separations, the fractions corresponding to each enantiomer are collected.
Spectroscopic and Physicochemical Properties
While specific data for the individual enantiomers of this compound are scarce in the literature, the following table summarizes the expected and known properties of the racemic mixture and the parent compound.
| Property | Value / Expected Value | Source |
| Molecular Formula | C₉H₁₄O₃ | [3][4] |
| Molecular Weight | 170.21 g/mol | [3][4] |
| CAS Number (Racemate) | 702-69-2 | [4] |
| Boiling Point (Predicted) | 272.7 °C at 760 mmHg | N/A |
| ¹H NMR (Parent Compound) | See reference spectra for 1,4-Dioxaspiro[4.5]decan-8-one | N/A |
| ¹³C NMR (Parent Compound) | See reference spectra for 1,4-Dioxaspiro[4.5]decan-8-one | N/A |
| Specific Rotation ([α]D) | Not reported for enantiomers | N/A |
| Enantiomeric Excess (ee) | Dependent on synthetic method | N/A |
| Diastereomeric Ratio (dr) | Not applicable | N/A |
Biological Significance and Applications
The 1,4-dioxaspiro[4.5]decane scaffold is a common motif in natural products and has been utilized as a building block in the synthesis of various biologically active molecules. The introduction of a methyl group at the C7 position can significantly influence the biological activity and pharmacokinetic properties of molecules containing this scaffold. The individual enantiomers of this compound could serve as valuable chiral building blocks for the synthesis of complex natural products and novel drug candidates.
Conclusion
The chirality and stereochemistry of this compound are defined by the single stereocenter at the C7 position, leading to the existence of (R) and (S) enantiomers. While specific experimental data on the enantiopure forms are limited, this guide has outlined potential stereoselective synthetic strategies, including asymmetric alkylation and organocatalysis, as well as methods for chiral resolution. The principles and protocols described herein provide a solid foundation for researchers and drug development professionals to approach the synthesis and characterization of the stereoisomers of this important chiral building block. Further research into the enantioselective synthesis and biological evaluation of these compounds is warranted to fully unlock their potential in medicinal chemistry and organic synthesis.
References
The Synthesis of Spirocyclic Ketones: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Spirocyclic ketones are a pivotal structural motif in a myriad of natural products and pharmaceutically active compounds. Their unique three-dimensional architecture, featuring a central quaternary carbon atom shared by two rings, imparts distinct conformational rigidity and novel biological activities. This guide provides a comprehensive review of the key synthetic strategies for accessing these valuable molecules, with a focus on detailed experimental methodologies, comparative quantitative data, and elucidation of reaction pathways.
Core Synthetic Strategies
The construction of the spirocyclic ketone framework can be broadly categorized into several key approaches, each offering distinct advantages in terms of efficiency, stereocontrol, and substrate scope. These include catalytic enantioselective methods, cycloaddition reactions, intramolecular cyclizations, rearrangement reactions, and innovative flow chemistry processes.
Catalytic Enantioselective Methods
The development of asymmetric catalysis has revolutionized the synthesis of chiral spirocyclic ketones, enabling access to enantiomerically enriched products with high efficiency.
N-Heterocyclic carbenes have emerged as powerful organocatalysts for a variety of transformations, including the synthesis of spirocyclic ketones. A common strategy involves the [3+2] annulation of enals with cyclic ketones.
Experimental Protocol: NHC-Catalyzed [3+2] Annulation
To a solution of the enal (0.2 mmol) and the cyclic ketone (0.3 mmol) in an appropriate solvent (e.g., CH2Cl2, 1.0 mL) is added the NHC precatalyst (e.g., a triazolium salt, 10-20 mol%) and a base (e.g., DBU or K2CO3, 1.2 equivalents). The reaction mixture is stirred at a specified temperature (e.g., room temperature or 40 °C) until the enal is consumed, as monitored by TLC. The reaction is then quenched, and the product is purified by column chromatography on silica gel.
Table 1: NHC-Catalyzed Synthesis of Spirocyclic Ketones - Representative Data
| Entry | Enal | Cyclic Ketone | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Cinnamaldehyde | Cyclohexane-1,2-dione | Triazolium salt (20) | DBU | CH2Cl2 | 12 | 74 | 92 |
| 2 | Crotonaldehyde | Cyclopentane-1,2-dione | Imidazolium salt (10) | K2CO3 | THF | 24 | 68 | 88 |
| 3 | Acrolein | N-Boc-piperidin-4-one | Triazolium salt (15) | DBU | DCM | 18 | 81 | 95 |
Reaction Pathway: NHC-Catalyzed [3+2] Annulation
In-Depth Technical Guide: Safety, Handling, and Storage of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and storage protocols for 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one (CAS No. 702-69-2). The information presented is intended to support laboratory safety procedures and ensure the proper use of this compound in research and development settings.
Chemical and Physical Properties
This compound is a solid organic compound. A summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Source |
| CAS Number | 702-69-2 | [1] |
| Molecular Formula | C₉H₁₄O₃ | [1] |
| Molecular Weight | 170.21 g/mol | [2][3] |
| Physical Form | Solid | |
| Boiling Point | 272.7 °C at 760 mmHg | [1] |
| IUPAC Name | This compound |
Safety and Hazard Information
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[2][4] The GHS pictogram associated with this chemical is GHS07, indicating that it is an irritant and may be harmful.[1]
GHS Hazard and Precautionary Statements
The following table summarizes the GHS hazard (H) and precautionary (P) statements for this compound.[2][4]
| Code | Statement |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray |
| P264 | Wash skin thoroughly after handling |
| P270 | Do not eat, drink or smoke when using this product |
| P271 | Use only outdoors or in a well-ventilated area |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection |
| P301+P317 | IF SWALLOWED: Get medical help |
| P302+P352 | IF ON SKIN: Wash with plenty of water |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
| P319 | Get medical help if you feel unwell |
| P330 | Rinse mouth |
| P332+P317 | If skin irritation occurs: Get medical help |
| P337+P317 | If eye irritation persists: Get medical help |
| P362+P364 | Take off contaminated clothing and wash it before reuse |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed |
| P405 | Store locked up |
| P501 | Dispose of contents/container in accordance with local regulations |
Stability and Reactivity
Detailed information on chemical incompatibilities and hazardous decomposition products for this compound is limited. For the related compound 1,4-Dioxaspiro[4.5]decan-8-one, no specific data on reactivity, incompatible materials, or hazardous decomposition products is available.[5] It is recommended to avoid strong oxidizing agents, strong acids, and strong bases as a general precaution.
Handling and Personal Protective Equipment (PPE)
Proper handling of this compound is crucial to minimize exposure and ensure laboratory safety.
Engineering Controls
Work with this compound should be conducted in a well-ventilated area, preferably in a chemical fume hood to avoid inhalation of dust or vapors.[5]
Personal Protective Equipment (PPE)
The following diagram illustrates the recommended personal protective equipment for handling this compound.
Caption: Recommended PPE for handling this compound.
Storage and Disposal
Storage
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[5] Some suppliers recommend refrigerated storage (2-8°C) under an inert atmosphere.[1][6]
Disposal
Dispose of this chemical and its container in accordance with local, regional, and national regulations. The material may be sent to a licensed chemical destruction facility.[5] Do not allow the chemical to enter drains or sewer systems.[5]
First-Aid Measures
In case of exposure to this compound, follow the first-aid measures outlined below.
Caption: First-aid measures for exposure to this compound.
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Personal Precautions: Avoid dust formation and contact with the material.[5] Ensure adequate ventilation and wear appropriate PPE.[5]
-
Environmental Precautions: Prevent the spill from entering drains or waterways.[5]
-
Containment and Cleanup: Carefully sweep up the solid material and place it in a suitable, closed container for disposal.[5]
Experimental Protocols
While specific safety testing protocols for this compound are not publicly available, the following is a representative experimental protocol illustrating its use as a reactant. This highlights a scenario where the handling and safety precautions outlined in this guide would be critical.
Synthesis of (R,E)-7-((S)-1-phenylethylamino)-7-methyl-1,4-dioxaspiro[4.5]decane
This protocol is adapted from the literature and is provided for illustrative purposes only.
-
Reaction Setup:
-
To a solution of this compound (e.g., 20.0 g, 118 mmol) in benzene (e.g., 14.7 mL) is added (1S)-1-phenylethanamine (e.g., 15.2 mL, 118 mmol).
-
The reaction vessel is equipped with a Dean-Stark apparatus for the azeotropic removal of water.
-
-
Reaction Execution:
-
The solution is heated to reflux and maintained at this temperature overnight.
-
The progress of the reaction can be monitored by an appropriate analytical technique (e.g., TLC, GC-MS).
-
-
Work-up and Isolation:
-
After the reaction is complete (e.g., after 24 hours), the reaction mixture is allowed to cool to room temperature.
-
The solvent is removed under reduced pressure to yield the crude product.
-
Further purification may be necessary (e.g., chromatography) to obtain the desired compound.
-
The following diagram illustrates the general workflow for this type of chemical synthesis.
Caption: General workflow for a synthesis using this compound.
References
7-Methyl-1,4-dioxaspiro[4.5]decan-8-one: A Technical Guide for Researchers
An In-depth Whitepaper on a Versatile Building Block in Drug Discovery and Organic Synthesis
This technical guide provides a comprehensive overview of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one, a key intermediate for researchers, scientists, and professionals in drug development. This document details its commercial availability, purity standards, a generalized synthesis and purification protocol, and its role as a valuable scaffold in medicinal chemistry.
Commercial Availability and Purity
This compound is readily available from a variety of commercial chemical suppliers. The typical purity of the commercially available compound is suitable for most research and development applications, generally ranging from 97% to over 98%. Below is a summary of some of the key suppliers and their stated purity levels.
| Supplier | Stated Purity | CAS Number | Additional Notes |
| Sigma-Aldrich | 97% | 702-69-2 | Offered through various partners. |
| Ambeed | 97% | 702-69-2 | - |
| Aladdin Scientific | min 98% | 702-69-2 | Marketed as a protein degrader building block.[1] |
| TCI America | >98.0% (GC) | 702-69-2 | - |
| ChemScene | 97% | 702-69-2 | - |
Synthesis and Purification: An Adapted Experimental Protocol
Synthesis: Ketalization of 2-Methylcyclohexane-1,4-dione
The synthesis involves the protection of one of the ketone functionalities of 2-methylcyclohexane-1,4-dione as a cyclic ketal using ethylene glycol.
Materials:
-
2-Methylcyclohexane-1,4-dione
-
Ethylene glycol (1.1 equivalents)
-
p-Toluenesulfonic acid monohydrate (catalytic amount, e.g., 0.02 equivalents)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-methylcyclohexane-1,4-dione and toluene.
-
Add ethylene glycol (1.1 equivalents) and a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap, indicating the completion of the reaction.
-
Allow the reaction mixture to cool to room temperature.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Purification: Flash Column Chromatography
The crude product can be purified by flash column chromatography on silica gel.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Prepare a slurry of silica gel in hexanes and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture).
-
Load the dissolved crude product onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexanes. The exact gradient will depend on the polarity of any impurities. A typical starting point would be 5% ethyl acetate in hexanes, gradually increasing the polarity.
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.
Role in Drug Discovery and Development
Direct involvement of this compound in specific signaling pathways has not been reported. Its primary significance in the pharmaceutical and life sciences sectors lies in its utility as a versatile chiral building block and a spiroketal scaffold.
Spiroketals are a class of compounds found in numerous biologically active natural products. Their rigid, three-dimensional structures are of great interest in drug design as they can present functional groups in well-defined spatial orientations, potentially leading to high-affinity and selective interactions with biological targets.
The spiroketal motif can serve as a non-planar scaffold that can improve the physicochemical properties of a drug candidate, such as solubility and metabolic stability, while also providing novel intellectual property. This compound, with its reactive ketone functionality and chiral center, is a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. For instance, derivatives of the 1,4-dioxaspiro[4.5]decane core have been utilized in the synthesis of intermediates for complex natural products like Paclitaxel.
Visualizations
The following diagrams illustrate the generalized experimental workflow for the synthesis and purification of this compound and the logical relationship of spiroketal scaffolds in the context of drug discovery.
Caption: Generalized workflow for the synthesis and purification of this compound.
Caption: Logical flow of utilizing spiroketal scaffolds like this compound in drug discovery.
References
Methodological & Application
Application Note: Detailed Synthesis Protocol for 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step protocol for the synthesis of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one, a valuable building block in organic synthesis and medicinal chemistry.
Chemical Properties and Data
| Property | Value |
| CAS Number | 702-69-2[1] |
| Molecular Formula | C₉H₁₄O₃[1] |
| Molecular Weight | 170.21 g/mol [1] |
| Appearance | Solid[2] |
| Boiling Point | 272.7 °C at 760 mmHg[2] |
| Purity | Typically ≥97%[2] |
Spectroscopic Data
| Spectroscopy | Data |
| Mass Spectrometry | Predicted [M+H]⁺: 171.10158, [M+Na]⁺: 193.08352[3] |
| ¹H NMR | Spectral data for the parent compound 1,4-Dioxaspiro[4.5]decan-8-one is available and can be used as a reference.[4] |
| ¹³C NMR | Not explicitly found in the search results, but can be predicted based on the structure. |
| IR Spectroscopy | IR spectra for the parent compound 1,4-Dioxaspiro[4.5]decan-8-one are available for comparison.[5] |
Experimental Workflow
The synthesis of this compound is a two-step process starting from the commercially available 2-methyl-1,3-cyclohexanedione. The first step involves a rearrangement to the more stable 1,4-dione isomer, followed by a selective mono-ketalization.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound | 702-69-2 [sigmaaldrich.com]
- 3. PubChemLite - this compound (C9H14O3) [pubchemlite.lcsb.uni.lu]
- 4. 1,4-Dioxaspiro[4.5]decan-8-one(4746-97-8) 1H NMR spectrum [chemicalbook.com]
- 5. 1,4-Dioxaspiro[4.5]decan-8-one(4746-97-8) IR Spectrum [m.chemicalbook.com]
Application Notes: 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one as a Versatile Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methyl-1,4-dioxaspiro[4.5]decan-8-one is a functionalized spirocyclic ketone that serves as a valuable intermediate in organic synthesis. Its unique structural features, including a protected ketone and a stereocenter, make it an important building block for the synthesis of complex molecules, most notably in the field of natural product synthesis and drug discovery. This document provides detailed application notes and experimental protocols for the use of this compound, with a focus on its role as a precursor to key intermediates in the total synthesis of Paclitaxel.
Physicochemical Properties and Safety Data
A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for reaction planning and safety assessments.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₄O₃ | [1] |
| Molecular Weight | 170.21 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 702-69-2 | [1] |
| Appearance | Solid | Commercially available |
| Boiling Point | 272.7 °C at 760 mmHg | Data from suppliers |
Safety Information:
-
Hazard Statements: Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.
-
Precautionary Statements: Wear protective gloves/protective clothing/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray.
Application in Natural Product Synthesis: A Key Intermediate for Paclitaxel
A significant application of this compound is its use as a precursor in the synthesis of (±)-(7RS,8SR)-7-methyl-1,4-dioxaspiro[4.5]decane-7,8-diol. This diol is a crucial intermediate in an improved synthetic approach to the anticancer drug Paclitaxel (Taxol®)[2][3]. The spiroketal moiety serves as a protecting group for one of the carbonyls of a cyclohexane derivative, allowing for selective functionalization at other positions.
The overall transformation involves the stereoselective α-hydroxylation of the ketone to introduce the necessary hydroxyl groups, leading to the formation of the diol. This conversion is a critical step in building the highly functionalized cyclohexane ring of the paclitaxel core.
Caption: Synthetic workflow from the ketone to a Paclitaxel intermediate.
Experimental Protocols
The following section provides a detailed experimental protocol for a key transformation of this compound.
Protocol 1: Synthesis of (±)-(7RS,8SR)-7-methyl-1,4-dioxaspiro[4.5]decane-7,8-diol
This protocol is based on the synthetic route described in the literature for the preparation of a key intermediate for paclitaxel synthesis[2][3]. The reaction involves the α-hydroxylation of the ketone via its enolate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 170.21 | User-defined | User-defined |
| Diisopropylamine | 101.19 | Calculated | Calculated |
| n-Butyllithium (in hexanes) | 64.06 | Calculated | Calculated |
| Tetrahydrofuran (THF), anhydrous | 72.11 | As required | - |
| Oxodiperoxymolybdenum(pyridine)(hexamethylphosphoric triamide) (MoOPH) | 434.22 | Calculated | Calculated |
| Saturated aqueous NH₄Cl solution | - | As required | - |
| Ethyl acetate | 88.11 | As required | - |
| Brine | - | As required | - |
| Anhydrous Na₂SO₄ or MgSO₄ | - | As required | - |
| Silica gel for column chromatography | - | As required | - |
Procedure:
-
Enolate Formation:
-
To a solution of diisopropylamine (1.2 eq.) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.1 eq.) dropwise.
-
Stir the resulting solution at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).
-
Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise to the LDA solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
-
Hydroxylation:
-
Add a solution of MoOPH (1.5 eq.) in anhydrous THF to the enolate solution at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford (±)-(7RS,8SR)-7-methyl-1,4-dioxaspiro[4.5]decane-7,8-diol[2].
-
Characterization Data for (±)-(7RS,8SR)-7-methyl-1,4-dioxaspiro[4.5]decane-7,8-diol:
| Analysis | Expected Value |
| Melting Point | 359–360 K |
| HRMS (ESI) m/z for C₉H₁₆O₄Na⁺ [M+Na]⁺ | Calculated: 211.0946 |
| Elemental Analysis (C) | Calculated: 57.43% |
| Elemental Analysis (H) | Calculated: 8.57% |
Note: The found values for HRMS and elemental analysis in the literature were 211.0936, 57.51%, and 8.50% respectively[2].
Logical Relationship Diagram
The following diagram illustrates the logical relationship in the stereoselective synthesis of the diol, where the ketal protecting group is essential for directing the regioselectivity of the hydroxylation.
Caption: Strategy for regioselective functionalization.
Conclusion
This compound is a highly valuable synthetic building block, particularly for the construction of complex molecular architectures. The provided protocol for its conversion to a key paclitaxel intermediate highlights its utility for researchers in natural product synthesis and medicinal chemistry. The strategic use of the spiroketal allows for precise and regioselective manipulations, which is a cornerstone of modern organic synthesis.
References
Application of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one in Total Synthesis: A Versatile Building Block for Complex Molecule Construction
Abstract
7-Methyl-1,4-dioxaspiro[4.5]decan-8-one, a protected derivative of 2-methyl-1,4-cyclohexanedione, is a valuable chiral building block for the total synthesis of complex natural products. Its rigid spirocyclic core, combined with the stereogenic center introduced by the methyl group, offers unique stereochemical control and synthetic handles for the construction of intricate molecular architectures. This application note details the utility of this compound and its parent analogue, 1,4-dioxaspiro[4.5]decan-8-one, in the synthesis of notable bioactive molecules, providing detailed experimental protocols for key transformations and a discussion on the strategic implications of the 7-methyl substituent.
Introduction
The quest for efficient and stereoselective methods to construct complex molecular scaffolds is a central theme in total synthesis. Cyclic ketones, particularly substituted cyclohexanones, are versatile intermediates that can be elaborated into a wide array of carbocyclic and heterocyclic systems. The protection of one of the carbonyl groups in a dione as a ketal, such as in this compound, allows for regioselective transformations at the unprotected ketone and the adjacent positions.
While direct applications of this compound in completed total syntheses are not extensively documented, its structural motif is found in key intermediates of complex syntheses, such as that of paclitaxel. The parent compound, 1,4-dioxaspiro[4.5]decan-8-one, has been instrumental in the landmark total syntheses of intricate alkaloids like reserpine and strychnine. By examining the role of this parent compound, we can extrapolate the significant potential of its 7-methyl derivative as a chiral building block for modern organic synthesis.
Application in the Total Synthesis of (±)-Reserpine
The Woodward synthesis of reserpine, a landmark achievement in organic chemistry, utilized 1,4-dioxaspiro[4.5]decan-8-one as a key starting material for the construction of the complex E-ring of the molecule. The spiroketal served to protect one of the carbonyls of 1,4-cyclohexanedione, allowing for a controlled series of reactions to establish the desired stereochemistry.
A pivotal step in this synthesis is the Diels-Alder reaction between 1,4-benzoquinone and vinylacrylic acid. A subsequent functionalization of a derivative of the adduct leads to a diketone which, upon protection, would yield a structure analogous to 1,4-dioxaspiro[4.5]decan-8-one, highlighting the strategic importance of this protecting group strategy in the synthesis. The protected ketone allows for the stereoselective introduction of substituents on the cyclohexane ring, which is crucial for the formation of the five contiguous stereocenters in the E-ring of reserpine.
Logical Workflow for the E-ring construction of Reserpine
Caption: Strategic workflow for the E-ring of Reserpine.
Application in the Total Synthesis of (±)-Strychnine
Various synthetic routes towards the complex alkaloid strychnine have also employed 1,4-dioxaspiro[4.5]decan-8-one as a versatile starting material. In these syntheses, the protected cyclohexanone is used to construct a key intermediate, which eventually becomes one of the six-membered rings of the intricate cage-like structure of strychnine. The ketal protection allows for selective reactions at the alpha-position of the ketone, such as alkylations and condensations, which are essential for building the carbon framework of the target molecule.
For instance, the spiroketal can be deprotonated to form an enolate, which can then react with various electrophiles to introduce new carbon-carbon bonds. This strategy provides a robust method for the construction of the highly substituted cyclohexanone core of strychnine.
The Strategic Advantage of the 7-Methyl Group
The presence of a methyl group at the 7-position of 1,4-dioxaspiro[4.5]decan-8-one introduces a stereogenic center, transforming the achiral parent compound into a chiral building block. This has profound implications for asymmetric synthesis:
-
Stereocontrol: The methyl group can act as a stereodirecting element in subsequent reactions. For example, in the alkylation of the enolate, the methyl group can influence the facial selectivity of the incoming electrophile, leading to the diastereoselective formation of a new stereocenter.
-
Chiral Pool Synthesis: Enantiomerically pure this compound can be used as a starting material in a chiral pool approach, allowing for the synthesis of enantiomerically pure target molecules.
-
Increased Complexity: The methyl group itself can be a part of the final molecular target or can be used as a handle for further functionalization.
Potential Diastereoselective Alkylation
Caption: Diastereoselective alkylation enabled by the 7-methyl group.
Experimental Protocols
While detailed protocols for total syntheses are extensive, the following sections provide representative procedures for the synthesis of the parent building block and a key transformation it undergoes.
Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one
This protocol describes the synthesis of the parent compound from 1,4-cyclohexanedione.
Materials:
-
1,4-Cyclohexanedione
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of 1,4-cyclohexanedione (10.0 g, 89.2 mmol) and ethylene glycol (5.54 g, 89.2 mmol) in toluene (200 mL) is treated with a catalytic amount of p-toluenesulfonic acid monohydrate (0.17 g, 0.89 mmol).
-
The mixture is heated to reflux with a Dean-Stark apparatus to remove water.
-
After the theoretical amount of water has been collected (approximately 1.6 mL), the reaction is cooled to room temperature.
-
The reaction mixture is washed with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL).
-
The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford 1,4-dioxaspiro[4.5]decan-8-one as a white solid.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 85-95% |
| Melting Point | 74-76 °C |
Alkylation of 1,4-Dioxaspiro[4.5]decan-8-one
This protocol describes a general procedure for the α-alkylation of the parent compound.
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-one
-
Lithium diisopropylamide (LDA) solution in THF
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of diisopropylamine (1.2 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon) is added n-butyllithium (1.2 eq) dropwise. The mixture is stirred at this temperature for 30 minutes to generate LDA.
-
A solution of 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) in anhydrous THF is added dropwise to the LDA solution at -78 °C. The mixture is stirred for 1 hour to ensure complete enolate formation.
-
The alkyl halide (1.1 eq) is added dropwise to the reaction mixture at -78 °C. The reaction is stirred at this temperature for 2-4 hours or until TLC analysis indicates complete consumption of the starting material.
-
The reaction is quenched by the addition of saturated aqueous NH₄Cl.
-
The mixture is allowed to warm to room temperature and is then extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Quantitative Data for a Representative Alkylation (Methylation):
| Parameter | Value |
| Product | 2-Methyl-1,4-dioxaspiro[4.5]decan-8-one |
| Typical Yield | 70-85% |
Conclusion
This compound and its parent analogue are powerful and versatile building blocks in the total synthesis of complex natural products. The ability to selectively protect one carbonyl group of a cyclohexanedione allows for a wide range of regioselective and, in the case of the methylated derivative, stereoselective transformations. The strategic insights gained from the successful application of 1,4-dioxaspiro[4.5]decan-8-one in the syntheses of reserpine and strychnine provide a strong foundation for the future application of this compound in the asymmetric synthesis of new and challenging molecular targets, particularly in the fields of drug discovery and development. Further exploration of the reactivity of this chiral building block is warranted and is expected to lead to novel and efficient synthetic routes to a variety of bioactive molecules.
Application Note and Protocol: Purification of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-Methyl-1,4-dioxaspiro[4.5]decan-8-one is a heterocyclic organic compound with potential applications as a building block in the synthesis of more complex molecules, including pharmaceutical intermediates. The purity of this compound is critical for its successful use in subsequent synthetic steps. This document outlines a general procedure for the purification of this compound, based on established methods for analogous compounds. The primary purification techniques employed are column chromatography followed by recrystallization.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 702-69-2 | [1][2][3][4][5] |
| Molecular Formula | C9H14O3 | [1][2][4] |
| Molecular Weight | 170.21 g/mol | [1][3][4] |
| Physical Form | Solid | [3] |
| Boiling Point | 272.7 °C at 760 mmHg | [3] |
| Purity (Commercial) | ≥97% - 98% | [3][4] |
| IUPAC Name | This compound | [1][3] |
Experimental Protocol
This protocol describes a general method for the purification of crude this compound. The procedure is adapted from purification methods for structurally similar compounds, such as 1,4-dioxaspiro[4.5]decan-8-one.[6]
Materials and Equipment:
-
Crude this compound
-
Silica gel (for column chromatography, e.g., 230-400 mesh)
-
Solvents: Heptane, Ethyl Acetate, Toluene (all ACS grade or higher)
-
Glass chromatography column
-
Fraction collector or test tubes
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel coated) and developing chamber
-
UV lamp for TLC visualization
-
Crystallization dish
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
NMR tubes, Deuterated Chloroform (CDCl3)
-
NMR Spectrometer
-
Infrared Spectrometer
-
Mass Spectrometer
Procedure:
Part 1: Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in heptane.
-
Column Packing: Pack the chromatography column with the silica gel slurry. Allow the silica to settle, ensuring a uniform and air-free packed bed. Drain the excess heptane until the solvent level is just above the silica surface.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of toluene or a mixture of heptane and ethyl acetate. Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder. Carefully add the dried sample to the top of the packed column.
-
Elution: Begin elution with pure heptane. Gradually increase the polarity of the eluent by adding ethyl acetate (e.g., starting with a 98:2 heptane:ethyl acetate mixture and progressing to higher concentrations of ethyl acetate). The optimal solvent gradient should be determined by preliminary TLC analysis.
-
Fraction Collection: Collect fractions of the eluate using a fraction collector or test tubes.
-
Purity Analysis: Monitor the separation by TLC analysis of the collected fractions. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
Part 2: Recrystallization
-
Solvent Selection: Based on the purification of a similar compound, a mixture of ethyl acetate and heptane is a good starting point for recrystallization.[6][7] Dissolve the purified product from the column chromatography step in a minimal amount of hot ethyl acetate.
-
Crystallization: Slowly add heptane to the hot solution until it becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to promote crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold heptane to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to obtain the final purified this compound.
Part 3: Characterization
-
Purity Assessment: Determine the final purity of the compound using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
-
Structural Confirmation: Confirm the identity of the purified product by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Infrared (IR) spectroscopy.
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
References
- 1. This compound | C9H14O3 | CID 270628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | 702-69-2 [sigmaaldrich.com]
- 4. calpaclab.com [calpaclab.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 1,4-Dioxaspiro[4.5]decan-8-one synthesis - chemicalbook [chemicalbook.com]
- 7. Crystal structure of (±)-(7RS,8SR)-7-methyl-1,4-dioxaspiro[4.5]decane-7,8-diol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the reaction mechanisms involving 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one, a versatile building block in organic synthesis. The protocols included are based on established synthetic transformations and are intended to serve as a guide for the utilization of this compound in the development of complex molecules, such as pharmaceuticals and natural products.
Overview of Reactivity
This compound is a cyclic ketone featuring a spirocyclic acetal protective group. This structural motif offers both steric hindrance and electronic effects that influence its reactivity. The primary reaction pathways involve the carbonyl group and the enolizable α-protons. Key transformations include reductions, nucleophilic additions, and reactions at the α-carbon via its enolate.
Diastereoselective Reduction of the Carbonyl Group
The reduction of the ketone in this compound is a critical step in the synthesis of various natural product intermediates, including precursors to paclitaxel. The stereochemical outcome of this reduction is of paramount importance and can be controlled by the choice of reducing agent.
Mechanism: Hydride Reduction
The reduction of the carbonyl group proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. The approach of the hydride reagent is influenced by the steric bulk of the spirocyclic system and the methyl group at the C7 position, leading to potential diastereoselectivity. Subsequent protonation of the resulting alkoxide yields the corresponding alcohol.
Experimental Protocol: Diastereoselective Reduction with Sodium Borohydride
This protocol is adapted from synthetic approaches towards paclitaxel intermediates.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of methanol and dichloromethane (1:1 v/v) and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol.
Quantitative Data:
| Product | Yield | Diastereomeric Ratio (d.r.) |
| (7RS,8SR)-7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol | >90% | Major diastereomer observed |
Note: The specific diastereomeric ratio can be influenced by the exact reaction conditions and the stereochemistry of the starting material if an enantiomerically pure form is used.
Reactions via Enolate Formation
The presence of α-protons at the C7 and C9 positions allows for the formation of an enolate intermediate under basic conditions. The regioselectivity of enolate formation can be controlled by the choice of base and reaction temperature, with the less substituted C7 position being favored under kinetic control using a bulky base like lithium diisopropylamide (LDA).
Mechanism: Enolate Alkylation
The enolate anion is a powerful nucleophile that can react with various electrophiles, such as alkyl halides, allowing for the introduction of substituents at the α-carbon.
Experimental Protocol: α-Alkylation via Lithium Enolate
This is a general protocol for the alkylation at the α-position.
Materials:
-
This compound
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and cool to -78 °C.
-
Add diisopropylamine (1.1 eq) followed by the dropwise addition of n-butyllithium (1.1 eq). Stir the solution at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
Add the alkyl halide (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography on silica gel.
Quantitative Data (Representative):
| Electrophile | Product | Expected Yield |
| Methyl Iodide | 7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one | Moderate to High |
| Benzyl Bromide | 7-Benzyl-7-methyl-1,4-dioxaspiro[4.5]decan-8-one | Moderate to High |
Wittig Reaction for Olefination
The carbonyl group of this compound can be converted to an exocyclic double bond through the Wittig reaction. This transformation is highly valuable for the synthesis of complex spirocyclic systems.
Mechanism: Wittig Reaction
The reaction proceeds through the nucleophilic attack of a phosphorus ylide on the carbonyl carbon, leading to a betaine intermediate which then collapses to form an oxaphosphetane. The decomposition of the oxaphosphetane yields the desired alkene and triphenylphosphine oxide.
Experimental Protocol: Methyleneation using the Wittig Reaction
This protocol describes the formation of an exocyclic methylene group.
Materials:
-
This compound
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.5 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and add potassium tert-butoxide (1.5 eq) portion-wise. The color should turn yellow, indicating the formation of the ylide.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography, eluting with a suitable solvent system (e.g., hexanes/ethyl acetate) to separate the product from triphenylphosphine oxide.
Quantitative Data (Representative):
| Product | Expected Yield |
| 8-Methylene-7-methyl-1,4-dioxaspiro[4.5]decane | Moderate |
Safety Information
This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety and handling information. The reagents used in the described protocols, such as n-butyllithium and potassium tert-butoxide, are highly reactive and require careful handling under anhydrous and inert conditions.
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of key pharmaceutical intermediates, focusing on modern enzymatic and cross-coupling methodologies. The following examples showcase the synthesis of intermediates for two widely-used drugs: Sitagliptin, a DPP-4 inhibitor for type 2 diabetes, and Dolutegravir, an HIV integrase inhibitor.
Case Study 1: Enzymatic Synthesis of a Chiral Amine Intermediate for Sitagliptin
Application Note:
The synthesis of chiral amines is a critical step in the production of many active pharmaceutical ingredients (APIs). This application note details the asymmetric synthesis of (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, a key intermediate for the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin. The use of a transaminase enzyme offers a highly selective and environmentally friendly alternative to traditional chemical methods.[1][2] This biocatalytic approach proceeds under mild reaction conditions and produces the desired enantiomer with high purity.[3]
The enzymatic reaction utilizes a transaminase to convert a prochiral ketone, (2Z)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro-[3][4][5]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-one, into the corresponding chiral amine.[3] Isopropylamine serves as the amine donor in this process.[3] To enhance stability and facilitate reuse, the transaminase can be immobilized on various supports.[3]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Substrate | (2Z)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro-[3][4][5]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-one | [3] |
| Enzyme | Transaminase EMIN041 (immobilized) | [3] |
| Amine Donor | Isopropylamine | [3] |
| Solvent | Triethanolamine buffer / DMSO | [3] |
| Temperature | 40 °C | [3] |
| pH | 9.0 | [3] |
| Reaction Time | 24 hours | [3] |
| Conversion | >99% | [3] |
| Enantiomeric Excess | >99% | [3] |
| Isolated Yield | 61% (on a gram scale with a multi-enzymatic system) | [4][6] |
Experimental Protocol: Enzymatic Transamination for Sitagliptin Intermediate
This protocol is adapted from a study on immobilized transaminase for the synthesis of a sitagliptin intermediate.[3]
Materials:
-
(2Z)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro-[3][4][5]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-one (pro-sitagliptin ketone)
-
Immobilized Transaminase EMIN041 on epoxy- and octadecyl-functionalized methacrylic resin
-
Isopropylamine (iPrNH2)
-
Pyridoxal 5'-phosphate (PLP)
-
Triethanolamine buffer (100 mM, pH 9.0)
-
Dimethyl sulfoxide (DMSO)
-
Eppendorf Thermomixer C or similar temperature-controlled shaker
Procedure:
-
Prepare a solution of isopropylamine (5 M) and PLP (1 mM) in water and adjust the pH to 9.0.
-
In a 15 mL Eppendorf tube, add 200 mg of the immobilized transaminase enzyme.
-
To the tube, add 500 µL of the iPrNH2/PLP solution and 4 mL of the triethanolamine buffer (100 mM, pH 9.0).
-
Pre-incubate the mixture for 5 minutes at 40 °C with shaking.
-
Prepare a 20 mg/mL solution of the pro-sitagliptin ketone in DMSO.
-
Add 500 µL of the ketone solution to the enzyme mixture.
-
Stir the reaction mixture at 40 °C and 800 rpm for 24 hours.
-
Monitor the reaction progress by HPLC analysis.
-
Upon completion, the product can be isolated using standard extraction and purification techniques.
Sitagliptin Signaling Pathway
Caption: Mechanism of action of Sitagliptin.
Case Study 2: Synthesis of a Polycyclic Intermediate for Dolutegravir
Application Note:
Dolutegravir is a potent HIV integrase strand transfer inhibitor. A key step in its synthesis involves the construction of its characteristic polycyclic core. This application note describes a method for the synthesis of a key pyridone intermediate, a precursor to the final drug, which can be achieved through a multi-step one-pot process or a continuous flow synthesis. These modern synthetic approaches offer advantages in terms of efficiency, reduced workup, and scalability. The described reaction sequence involves the formation of a vinylogous amide followed by a cyclization to form the pyridone ring system.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | Methyl 4-methoxyacetoacetate | [7] |
| Key Reagents | Aminoacetaldehyde dimethyl acetal, Methyl bromoacetate, MgBr2 | [8] |
| Solvent | Methanol, Dichloromethane | [8] |
| Overall Yield (multi-step batch) | ~65% | [7] |
| Throughput (continuous flow) | 3.4 g/h | [5] |
Experimental Protocol: Synthesis of Dolutegravir Pyridone Intermediate
This protocol is a representative batch procedure adapted from literature for the synthesis of a key pyridone intermediate.[7][8]
Materials:
-
Methyl 4-methoxyacetoacetate
-
Aminoacetaldehyde dimethyl acetal
-
Methyl bromoacetate
-
Magnesium bromide (MgBr2)
-
Pyridine
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO3)
Procedure:
Step 1: Formation of Vinylogous Amide (P3)
-
To a stirred solution of ethyl 3-(N,N-dimethylamino)acrylate (1.0 mol) and pyridine (1.2 mol) in DCM (500 mL) under a nitrogen atmosphere and cooled to below 5 °C, add a DCM solution of methyl oxalyl chloride (1.0 mol).
-
Maintain the reaction mixture at 5 °C for 20 minutes, then allow it to warm to room temperature.
-
After 2 hours, quench the reaction with a 5% NaHCO3 aqueous solution (200 mL).
-
Separate the organic phase and wash it with water (100 mL).
-
Evaporate the solvent in vacuo to obtain the crude product.
Step 2: Substitution Reaction (P4)
-
To a stirred solution of the crude product from Step 1 (1.0 mol) in MeOH (500 mL) at a temperature below 15 °C, add aminoacetaldehyde dimethyl acetal (1.05 mol).
-
Maintain the reaction mixture at 15 °C for 30 minutes.
-
Evaporate the solvent in vacuo to yield the crude substituted product.
Step 3: Cyclization to Pyridone Diester
-
The crude product from Step 2 is further reacted with methyl bromoacetate in the presence of a base, followed by an MgBr2-promoted intramolecular cyclization to yield the pyridone diester. Detailed conditions for this step can be found in the cited literature.[8]
Dolutegravir Signaling Pathway
Caption: Mechanism of action of Dolutegravir.
References
- 1. Enzymatic synthesis of sitagliptin intermediate using a novel ω-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7‐Step Flow Synthesis of the HIV Integrase Inhibitor Dolutegravir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Terpenoid Synthesis Using Wieland-Miescher Ketone Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of various terpenoids utilizing the versatile Wieland-Miescher ketone (WMK) and its analogues as starting materials. The WMK, a bicyclic enedione, is a cornerstone in the total synthesis of natural products, offering a robust scaffold for the construction of complex molecular architectures, particularly sesquiterpenoids, diterpenoids, and steroids.[1][2][3]
Introduction
The Wieland-Miescher ketone is a powerful tool in organic synthesis due to its fused ring system and multiple functional groups that can be selectively manipulated.[4][5][6] Originally prepared as a racemic mixture, the development of enantioselective organocatalytic methods, most notably the Hajos-Parrish-Eder-Sauer-Wiechert reaction using L-proline, has made optically active WMK readily accessible, paving the way for the asymmetric synthesis of a vast array of chiral natural products.[1][7] This document outlines key synthetic strategies and provides detailed experimental protocols for the transformation of WMK analogues into complex terpenoids.
Core Synthetic Strategies
The synthetic utility of the Wieland-Miescher ketone lies in the selective transformation of its two carbonyl groups and the α,β-unsaturated system. Common strategies involve:
-
Selective protection/deprotection: Differentiating the saturated and unsaturated ketones is a crucial first step in many syntheses.
-
Conjugate addition: The enone moiety is susceptible to the addition of various nucleophiles, allowing for the introduction of diverse substituents.
-
Alkylation: The enolate of the saturated ketone can be selectively alkylated to introduce new carbon-carbon bonds.
-
Ring expansion/contraction: The six-membered rings of the WMK scaffold can be modified to construct more complex polycyclic systems.
-
Reduction and oxidation: The carbonyl and olefinic functionalities offer multiple handles for redox manipulations to achieve the desired stereochemistry and functionality.
The following diagram illustrates a general workflow for the utilization of Wieland-Miescher ketone in terpenoid synthesis.
References
- 1. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Wieland-Miescher_ketone [chemeurope.com]
- 4. How to Start a Total Synthesis from the Wieland-Miescher Ketone? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Wieland–Miescher ketone: a cornerstone in natural product synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. scholarworks.uni.edu [scholarworks.uni.edu]
Analytical Techniques for the Characterization of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the analytical techniques for the characterization of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one (C₉H₁₄O₃, Molecular Weight: 170.21 g/mol ).[1] This spirocyclic compound serves as a valuable building block in organic synthesis. Accurate characterization is crucial for its application in research and development. The following sections detail the primary analytical methods, expected data, and standardized protocols for the elucidation of its chemical structure and purity.
Mass Spectrometry
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for this volatile compound.
Data Presentation
While experimental mass spectra for this specific compound are not widely available in public databases, predicted mass-to-charge ratios (m/z) for various adducts can guide analysis.[2]
Table 1: Predicted Mass Spectrometry Data for this compound Adducts [2]
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 171.10158 |
| [M+Na]⁺ | 193.08352 |
| [M-H]⁻ | 169.08702 |
| [M+NH₄]⁺ | 188.12812 |
| [M+K]⁺ | 209.05746 |
| [M]⁺ | 170.09375 |
A note on a GC-MS spectrum in the PubChem database indicates its availability from a specific source (JOC-86-SM76-3(7)), though the data is not publicly accessible.[1]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the analysis of this compound.
Objective: To determine the retention time, confirm the molecular weight, and analyze the fragmentation pattern.
Materials:
-
This compound sample
-
High-purity solvent (e.g., Dichloromethane or Ethyl Acetate)
-
GC-MS instrument with a suitable capillary column (e.g., HP-5ms or equivalent)
-
Helium carrier gas (99.999% purity)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in the chosen solvent.
-
Instrument Setup:
-
Injector: Set to 250°C.
-
Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Maintain a constant flow of helium (e.g., 1 mL/min).
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 amu.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
-
Injection: Inject 1 µL of the prepared sample into the GC-MS.
-
Data Acquisition and Analysis: Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to the analyte. Compare the obtained mass spectrum with predicted values and analyze the fragmentation pattern to confirm the structure.
Workflow for GC-MS Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.
Data Presentation
Table 2: Expected ¹H NMR Chemical Shifts for this compound
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| -CH₃ | ~1.0-1.2 | Doublet |
| -CH- (at C7) | ~2.2-2.6 | Multiplet |
| -CH₂- (dioxolane) | ~3.9-4.1 | Multiplet |
| -CH₂- (cyclohexane ring) | ~1.5-2.8 | Multiplets |
Table 3: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Expected Chemical Shift (ppm) |
| C=O (C8) | ~208-212 |
| Spiro Carbon (C5) | ~107-110 |
| -O-CH₂-CH₂-O- (C2, C3) | ~64-66 |
| -CH- (C7) | ~45-50 |
| -CH₃ | ~15-20 |
| -CH₂- (cyclohexane ring) | ~30-45 |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Materials:
-
This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)
-
5 mm NMR tubes
Procedure:
-
Sample Preparation: Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup (for a 400 MHz spectrometer):
-
Lock onto the deuterium signal of CDCl₃.
-
Shim the magnetic field to achieve optimal resolution.
-
Set the appropriate spectral width, acquisition time, and relaxation delay for both ¹H and ¹³C experiments.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Typically, 16-64 scans are sufficient.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Reference the spectra to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ signal at 77.16 ppm for ¹³C.
-
Integrate the peaks in the ¹H spectrum.
-
Logical Workflow for NMR Analysis
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation.
Data Presentation
Table 4: Expected FT-IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O (Ketone) | 1710 - 1725 | Strong |
| C-O (Ketal/Ether) | 1050 - 1150 | Strong |
| C-H (sp³ Aliphatic) | 2850 - 3000 | Medium to Strong |
| C-H (Bending) | 1350 - 1470 | Variable |
Experimental Protocol: FT-IR Spectroscopy
Objective: To identify the key functional groups in the molecule.
Materials:
-
This compound sample
-
FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press
Procedure (using ATR):
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Analysis: Process the spectrum (baseline correction, if necessary) and identify the characteristic absorption bands.
Procedure (using KBr pellet):
-
Sample Preparation: Grind a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) to a fine powder.
-
Pellet Formation: Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Spectrum Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
-
Data Analysis: Identify the characteristic absorption bands.
Signaling Pathway of IR Spectroscopy
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis involves the acid-catalyzed ketalization of 2-methyl-1,4-cyclohexanedione with ethylene glycol. The reaction is reversible and requires the removal of water to drive the equilibrium towards the product.
Q2: Which carbonyl group of 2-methyl-1,4-cyclohexanedione is preferentially protected?
A2: The carbonyl group at position 4 (C4) is sterically less hindered than the carbonyl group at position 1 (C1), which is adjacent to the methyl group. Therefore, the ketalization reaction with ethylene glycol preferentially occurs at the C4 position to form this compound.
Q3: What are the key factors affecting the yield of the reaction?
A3: The key factors influencing the yield include the choice of acid catalyst, reaction temperature, efficient removal of water, the molar ratio of reactants, and the choice of solvent.
Q4: What is a common method for removing water from the reaction mixture?
A4: A common and effective method is to use a Dean-Stark apparatus with an azeotrope-forming solvent such as toluene or benzene. This setup allows for the continuous removal of water as it is formed, thus driving the reaction to completion.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Conversion of Starting Material | 1. Inefficient water removal. 2. Insufficient catalyst activity or amount. 3. Reaction time is too short. 4. Low reaction temperature. | 1. Ensure the Dean-Stark trap is functioning correctly and the solvent is refluxing at an appropriate rate to form an azeotrope with water. 2. Increase the catalyst loading or switch to a stronger acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid). 3. Extend the reaction time and monitor the progress by TLC or GC. 4. Increase the reaction temperature to the boiling point of the azeotropic mixture. |
| Formation of Side Products | 1. Formation of the diketal at both carbonyl groups. 2. Polymerization of ethylene glycol. 3. Self-condensation of the ketone. | 1. Use a stoichiometric amount or a slight excess of ethylene glycol (e.g., 1.1 to 1.2 equivalents). Using a large excess can favor diketal formation. 2. Add ethylene glycol slowly to the reaction mixture. 3. Ensure the reaction temperature is not excessively high. |
| Difficult Product Isolation/Purification | 1. Presence of unreacted starting materials. 2. Contamination with the acid catalyst. 3. Oily product instead of a solid. | 1. Optimize the reaction conditions to achieve full conversion. Use column chromatography for purification if necessary. 2. Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) during workup before extraction. 3. The product can be an oil or a low-melting solid. Purification by vacuum distillation or column chromatography may be required. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
2-Methyl-1,4-cyclohexanedione
-
Ethylene glycol (1.1 eq.)
-
p-Toluenesulfonic acid (p-TsOH) (0.02 eq.)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stir bar, add 2-methyl-1,4-cyclohexanedione, ethylene glycol (1.1 equivalents), a catalytic amount of p-toluenesulfonic acid (0.02 equivalents), and toluene.
-
Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete (typically after several hours, when no more water is collected), cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Data Presentation
Comparison of Catalysts for Ketalization of Cyclohexanones
While specific data for this compound is limited, the following table provides a general comparison of catalysts used for the ketalization of cyclohexanones, which can serve as a starting point for optimization.
| Catalyst | Typical Loading (mol%) | Advantages | Disadvantages | Reported Yield (Parent Compound) |
| p-Toluenesulfonic acid (p-TsOH) | 1-5 | Effective, readily available, relatively inexpensive. | Can be harsh for sensitive substrates. | High |
| Sulfuric Acid (H₂SO₄) | 1-5 | Strong acid, very effective. | Corrosive, can lead to side reactions. | High |
| Amberlyst-15 | 10-20 (w/w) | Heterogeneous (easy to remove), reusable. | May require higher temperatures and longer reaction times. | Good to High |
| Ionic Liquids | Varies | Can act as both catalyst and solvent, potentially recyclable. | Can be expensive, may require specific workup procedures. | Up to 97.8%[1] |
Visualizations
Experimental Workflow for Synthesis and Purification
References
Common side products in the synthesis of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the synthesis of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is the acid-catalyzed ketalization of 2-methyl-1,4-cyclohexanedione with ethylene glycol. This reaction selectively protects one of the two carbonyl groups in the starting material.
Q2: What are the typical catalysts used for this reaction?
A2: A variety of acid catalysts can be employed, ranging from traditional mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) to solid acid catalysts. The choice of catalyst can influence the reaction rate and selectivity.
Q3: I am observing a significant amount of a higher molecular weight byproduct. What could it be?
A3: A common side product in this synthesis is the bis-ketal, where both carbonyl groups of the 2-methyl-1,4-cyclohexanedione have reacted with ethylene glycol. This is particularly problematic when the reaction conditions are not carefully controlled.[1]
Q4: My reaction seems to be incomplete, and I have a mixture of starting material and product. What can I do?
A4: Incomplete conversion can be due to several factors, including insufficient reaction time, inadequate catalyst concentration, or the presence of water in the reaction mixture, which can shift the equilibrium back towards the starting materials. Consider increasing the reaction time, adding a catalytic amount of a stronger acid, or using a Dean-Stark apparatus to remove water.
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Yes, it is important to handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction should be performed in a well-ventilated fume hood, especially when using volatile organic solvents and strong acids.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound and provides potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Product | - Formation of bis-ketal side product.- Incomplete reaction.- Hydrolysis of the product back to starting materials due to excess water. | - Use a milder acid catalyst or a solid acid catalyst to improve selectivity.- Optimize the stoichiometry of reactants; avoid a large excess of ethylene glycol.- Increase reaction time or temperature cautiously.- Employ a Dean-Stark trap or other methods to remove water from the reaction mixture. |
| Presence of a Major Impurity with a Higher Boiling Point | - This is likely the bis-ketal byproduct. | - Modify the reaction conditions to favor mono-ketalization (e.g., shorter reaction time, lower temperature, or a more selective catalyst).- Purification can be challenging due to similar properties. Consider column chromatography with a carefully selected eluent system. |
| Reaction is Sluggish or Does Not Proceed | - Inactive or insufficient catalyst.- Presence of basic impurities that neutralize the acid catalyst.- Low reaction temperature. | - Ensure the catalyst is active and used in the appropriate amount.- Purify the starting materials to remove any basic impurities.- Gradually increase the reaction temperature while monitoring for side product formation. |
| Difficulty in Product Purification | - Similar polarities of the desired product, starting material, and the bis-ketal byproduct. | - Utilize column chromatography on silica gel. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) may be effective.- Recrystallization from a suitable solvent system could also be a viable purification method. |
Experimental Protocols
A general experimental protocol for the synthesis of this compound is provided below. Note: This is a generalized procedure and may require optimization for specific laboratory conditions and scales.
Materials:
-
2-Methyl-1,4-cyclohexanedione
-
Ethylene glycol
-
Toluene (or another suitable solvent for azeotropic water removal)
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Sodium bicarbonate solution (for neutralization)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 2-methyl-1,4-cyclohexanedione, ethylene glycol (typically 1.1 to 1.5 equivalents), and toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and continuously remove the water that forms via the Dean-Stark trap.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Reaction Pathway Diagram
Caption: Synthesis pathway for this compound.
Troubleshooting Logic Flow
References
Technical Support Center: The Robinson Annulation for Substituted Cyclohexenones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Robinson annulation to synthesize substituted cyclohexenones.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Low or No Product Yield
Question: I am getting a very low yield or no desired cyclohexenone product. What are the common causes and how can I troubleshoot this?
Answer:
Low or no yield in a Robinson annulation is a common issue that can stem from several factors throughout the two-stage reaction (Michael addition and intramolecular aldol condensation). Here is a step-by-step guide to troubleshoot this problem:
-
Problem: Polymerization of Methyl Vinyl Ketone (MVK): MVK is highly susceptible to polymerization under basic conditions, which is a primary cause of low yields.
-
Solution 1: Use of MVK Equivalents: Instead of MVK, consider using a more stable precursor that generates MVK in situ.
-
Mannich Bases: Use a Mannich base, such as β-diethylaminopropiophenone hydrochloride, which releases MVK upon heating.
-
Wichterle Reaction: Employ 1,3-dichloro-cis-2-butene as an MVK alternative. This variant is particularly useful for avoiding polymerization.[1]
-
-
Solution 2: Slow Addition: If using MVK directly, add it slowly to the reaction mixture at a low temperature to maintain a low instantaneous concentration, thereby minimizing polymerization.
-
-
Problem: Ineffective Enolate Formation: The reaction is contingent on the formation of a sufficient concentration of the enolate from your ketone starting material.
-
Solution: Optimize the Base: The choice and concentration of the base are critical.
-
For simple ketones, stronger bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOt-Bu) are often effective.
-
For diketones or β-keto esters, a milder base like triethylamine (TEA) or piperidine may be sufficient and can help prevent side reactions.
-
Ensure the base is fresh and anhydrous.
-
-
-
Problem: Incomplete Aldol Condensation: The cyclization of the intermediate 1,5-diketone (the Michael adduct) may not proceed to completion.
-
Solution 1: Isolate the Michael Adduct: A highly effective strategy is to perform the reaction in two distinct steps. First, conduct the Michael addition under milder conditions, isolate and purify the 1,5-diketone intermediate, and then subject it to a separate intramolecular aldol condensation step under optimized conditions (e.g., with a stronger base or higher temperature).[1][2][3]
-
Solution 2: Adjust Reaction Temperature: The aldol condensation-elimination step often requires heating. If the reaction is being run at room temperature, gradually increasing the temperature may promote cyclization and dehydration.
-
-
Problem: Steric Hindrance: If your ketone substrate is sterically hindered, both the initial Michael addition and the subsequent intramolecular aldol condensation can be impeded.
-
Solution: Use a More Reactive Enolate or a Less Hindered MVK Analogue: Consider using a pre-formed lithium enolate (using LDA) to increase nucleophilicity. Alternatively, a less sterically demanding Michael acceptor could be explored. For highly substituted ketones, alternative annulation strategies might be necessary.[4]
-
Below is a troubleshooting workflow to address low yield:
Caption: Troubleshooting workflow for low yield in Robinson annulation.
2. Formation of Side Products
Question: My reaction is producing significant amounts of side products. How can I identify and minimize them?
Answer:
Side product formation can compete with the desired annulation pathway. Common side products and their mitigation strategies are outlined below:
-
Side Product: Double Michael Addition Product: The enolate can react with a second molecule of the Michael acceptor.
-
Mitigation: Use a slight excess of the ketone Michael donor relative to the Michael acceptor. Slow addition of the Michael acceptor also helps to keep its concentration low, disfavoring the second addition.
-
-
Side Product: Self-Condensation of the Ketone: The ketone enolate can react with another molecule of the ketone (an aldol addition/condensation).
-
Mitigation: This is more prevalent with less reactive Michael acceptors. Ensure the Michael acceptor is sufficiently electrophilic. Running the reaction at lower temperatures can sometimes disfavor the self-condensation pathway.
-
-
Side Product: Other Intramolecular Aldol Products: The 1,5-diketone intermediate may have multiple enolizable positions, leading to the formation of different ring sizes (e.g., four-membered rings).
-
Mitigation: Fortunately, the formation of six-membered rings is generally thermodynamically and kinetically favored over smaller or more strained ring systems.[5] If this is a persistent issue, it may indicate that the desired cyclization is particularly slow, in which case optimizing conditions for the aldol step (e.g., by isolating the Michael adduct and using a specific base/solvent system for cyclization) is recommended.
-
-
Side Product: Michael Adduct (1,5-diketone): The reaction stops after the Michael addition and does not proceed to the cyclization step.
-
Mitigation: This indicates that the conditions are not suitable for the intramolecular aldol condensation. As mentioned previously, increasing the temperature or using a stronger base for the second step is necessary. Isolating the Michael adduct and treating it with a stronger base (e.g., NaOEt in ethanol) with heating is a robust solution.[2]
-
Data Presentation: Optimizing Reaction Conditions
The following tables provide a summary of how different reaction parameters can influence the yield of the Robinson annulation. The data is illustrative and based on general principles; optimal conditions will vary depending on the specific substrates.
Table 1: Effect of Base on a Model Robinson Annulation
| Base | pKa of Conjugate Acid | Typical Concentration (mol%) | Expected Yield | Notes |
| Triethylamine (TEA) | ~10.8 | 10-20 (catalytic) | Low to Moderate | Mild base, suitable for activated ketones (e.g., diketones). Less prone to cause MVK polymerization. |
| Piperidine | ~11.1 | 10-20 (catalytic) | Moderate | Similar to TEA, often used in classic protocols. |
| Sodium Ethoxide (NaOEt) | ~16 | >100 (stoichiometric) | Moderate to High | Stronger base, effective for less acidic ketones. Can promote MVK polymerization. |
| Potassium t-Butoxide | ~18 | >100 (stoichiometric) | High | Very strong, non-nucleophilic base. Useful for sterically hindered or weakly acidic ketones. |
| L-Proline | ~1.99 (acidic), ~10.6 (basic) | 10-30 (catalytic) | Moderate to High | Organocatalyst, often used for asymmetric Robinson annulations. |
Table 2: Effect of Solvent on a Model Robinson Annulation
| Solvent | Type | Dielectric Constant | Expected Yield | Notes |
| Ethanol | Protic | 24.5 | Moderate to High | Common solvent, effectively solvates ionic intermediates. |
| Methanol | Protic | 32.7 | Moderate to High | Similar to ethanol, can also act as a proton source. |
| Toluene | Aprotic, Nonpolar | 2.4 | Moderate | Can be useful for driving off water during the condensation step via azeotropic distillation. |
| Tetrahydrofuran (THF) | Aprotic, Polar | 7.6 | Moderate | Good general-purpose solvent, particularly for reactions involving organometallic bases like LDA. |
| Ionic Liquids | Ionic | Variable | Moderate to High | "Green" solvent option, can enhance reaction rates and be recycled.[3] |
| None (Solvent-free) | - | - | Variable | Can be effective under mechanochemical (ball-milling) or high-temperature conditions.[6] |
Experimental Protocols
Protocol 1: Two-Step Robinson Annulation with Isolation of the Michael Adduct
This protocol is recommended for improving yields, especially when dealing with sensitive substrates or when one-pot reactions are failing.
Step A: Michael Addition
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the ketone substrate (1.0 eq) and the chosen solvent (e.g., ethanol).
-
Base Addition: Add a catalytic amount of a mild base (e.g., triethylamine, 0.2 eq).
-
MVK Addition: Cool the mixture to 0 °C in an ice bath. Add methyl vinyl ketone (1.1 eq) dropwise over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the starting ketone is consumed, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude 1,5-diketone (Michael adduct) by flash column chromatography on silica gel.
Step B: Intramolecular Aldol Condensation
-
Setup: Dissolve the purified Michael adduct (1.0 eq) in a suitable solvent (e.g., ethanol) in a round-bottom flask with a reflux condenser.
-
Base Addition: Add a stoichiometric amount of a stronger base (e.g., sodium ethoxide, 1.1 eq).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the diketone is consumed.
-
Workup: Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extraction, Drying, and Concentration: Follow the same procedure as in Step A.
-
Purification: Purify the final substituted cyclohexenone product by flash column chromatography or recrystallization.
Protocol 2: Robinson Annulation Using a Mannich Base of MVK
This protocol avoids the direct handling of volatile and polymerization-prone MVK.
-
Setup: In a round-bottom flask with a reflux condenser, combine the ketone substrate (1.0 eq), the Mannich base (e.g., 2-(diethylaminomethyl)vinyl methyl ketone, 1.1 eq), and a suitable solvent (e.g., ethanol).
-
Base Addition: Add the desired base (e.g., sodium ethoxide, 1.1 eq).
-
Reaction: Heat the reaction mixture to reflux. The Mannich base will undergo elimination in situ to generate MVK, which is then consumed in the Robinson annulation sequence. Monitor the reaction by TLC.
-
Workup and Purification: Once the reaction is complete, follow the standard workup and purification procedures as described in Protocol 1.
Visualizations
Caption: The two-stage mechanism of the Robinson annulation.
Caption: Experimental workflow for a two-step Robinson annulation.
References
Stability and degradation of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one under various conditions
Technical Support Center: 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one
Disclaimer: Specific stability and degradation data for this compound are not extensively available in published literature. The following guidance is based on the chemical principles of its core structure, specifically the ketal functional group, and established methodologies for pharmaceutical stability testing.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The most probable degradation pathway for this compound is the acid-catalyzed hydrolysis of the spiroketal linkage. The ketal group is known to be labile in the presence of acid, which cleaves the carbon-oxygen bonds, reverting the ketal to its constituent ketone and diol. In this case, degradation would yield 2-methylcyclohexane-1,4-dione and ethylene glycol.
Q2: I observed a new peak in my HPLC chromatogram after dissolving the compound in a slightly acidic mobile phase. What could it be?
A2: The new peak is likely the primary degradation product, 2-methylcyclohexane-1,4-dione. The acidic environment of your mobile phase can catalyze the hydrolysis of the ketal. To confirm, you can run a reference standard of 2-methylcyclohexane-1,4-dione if available, or analyze the peak using mass spectrometry (MS) to check for the expected molecular weight.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure long-term stability, the compound should be stored as a solid in a cool, dry place, protected from light and moisture. For solutions, use neutral or slightly basic, aprotic solvents. Avoid acidic conditions, including acidic buffers or exposure to acidic vapors in the laboratory environment. Commercial suppliers recommend storage at room temperature for the solid form.
Q4: How does temperature affect the stability of this compound?
A4: While specific thermal degradation data is unavailable, elevated temperatures can accelerate degradation, especially if catalytic amounts of acid or moisture are present. In the solid state, it is expected to be relatively stable. However, in solution, higher temperatures will significantly increase the rate of hydrolysis if the solution is not strictly neutral or basic.
Q5: Is the compound sensitive to light?
A5: Photostability data is not available. As a general precaution for all research compounds, it is recommended to protect this compound from light to prevent potential photolytic degradation. Forced degradation studies under ICH Q1B guidelines would be required to determine its intrinsic photostability.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Poor peak shape or multiple peaks on HPLC. | On-column degradation due to acidic mobile phase or stationary phase. | 1. Ensure the mobile phase pH is neutral or slightly basic (pH > 7).2. Use a different column type (e.g., a hybrid-silica column stable at higher pH).3. Lower the column temperature. |
| Decreasing assay value over time in solution. | Hydrolysis of the ketal due to acidic contaminants in the solvent or on glassware. | 1. Use high-purity, neutral, and aprotic solvents (e.g., acetonitrile, THF).2. Buffer the solution to a pH of 7.4 or higher if aqueous solvents are necessary.3. Ensure all glassware is thoroughly cleaned and rinsed to remove acidic residues. |
| Inconsistent results in biological assays. | Degradation of the compound in acidic cell culture media or buffer systems. | 1. Prepare stock solutions in a stable solvent like DMSO.2. Minimize the time the compound spends in acidic aqueous media before use.3. Analyze the stability of the compound directly in the assay medium over the experiment's duration. |
| Appearance of a new spot on TLC plate after workup. | Exposure to acidic reagents (e.g., during an extraction with HCl) has caused hydrolysis. | 1. Use non-acidic workup procedures where possible.2. If an acid wash is necessary, perform it quickly at low temperatures and immediately neutralize the organic layer.3. Analyze all fractions to track the parent compound and any new impurities. |
Data Presentation: Forced Degradation Profile (Hypothetical Data)
The following table illustrates the type of data that should be generated from a forced degradation study. These values are for illustrative purposes only. Forced degradation studies are essential for understanding degradation pathways and developing stability-indicating analytical methods.[2][3][4]
| Condition | Time | % Degradation (Hypothetical) | Major Degradant(s) Observed |
| 0.1 M HCl (aq) | 4 hours | ~ 95% | 2-methylcyclohexane-1,4-dione |
| pH 7.4 Buffer | 72 hours | < 1% | None significant |
| 0.1 M NaOH (aq) | 72 hours | < 2% | Minor, unidentified peaks |
| 3% H₂O₂ (Oxidative) | 24 hours | < 5% | Minor, unidentified peaks |
| Thermal (80°C, Solid) | 48 hours | < 1% | None significant |
| Photolytic (ICH Q1B) | 24 hours | ~ 5-10% | Minor, unidentified peaks |
Experimental Protocols
Protocol 1: Acid/Base Hydrolysis Study
-
Preparation: Prepare stock solutions of this compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile.
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M hydrochloric acid to a final concentration of 100 µg/mL.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M sodium hydroxide to a final concentration of 100 µg/mL.
-
Neutral Control: Dilute the stock solution with purified water to a final concentration of 100 µg/mL.
-
Incubation: Incubate all samples at a controlled temperature (e.g., 60°C).
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Immediately neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC-UV/MS method to determine the percentage of the parent compound remaining and to identify degradation products.
Protocol 2: Stability-Indicating HPLC Method Development
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in water, pH 8.5
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 10% B, increase to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm (ketone chromophore) and/or Mass Spectrometry (for peak identification).
-
Rationale: A neutral-to-basic mobile phase is crucial to prevent on-column degradation of the acid-labile ketal.
Visualizations
Degradation Pathway
The primary degradation mechanism is the acid-catalyzed hydrolysis of the ketal.
Caption: Acid-catalyzed hydrolysis of the spiroketal.
Troubleshooting Workflow
This diagram provides a logical flow for investigating unexpected sample degradation.
Caption: Workflow for troubleshooting sample instability.
References
Optimization of reaction conditions for preparing Wieland-Miescher ketone analogues
Welcome to the technical support center for the synthesis of Wieland-Miescher ketone and its analogues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this important chemical transformation.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of Wieland-Miescher ketone analogues, which are typically prepared via a Robinson annulation reaction involving a Michael addition followed by an intramolecular aldol condensation.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Ineffective Michael Addition | - Verify Reactant Quality: Ensure the purity of the dione starting material and the α,β-unsaturated ketone (e.g., methyl vinyl ketone). Freshly distill volatile reactants if necessary. - Optimize Catalyst: While L-proline is a common catalyst for the asymmetric synthesis, it may not be optimal for all analogues. Consider screening other amino acids like L-leucine, L-methionine, or L-phenylalanine, which have shown to improve yields for certain substrates. - Solvent Choice: The solvent can significantly impact the reaction. For L-proline catalysis, aprotic polar solvents like DMSO or DMF are often used.[1] However, for some variations, other solvents like methanol with KOH as a base, or even water with acetic acid have been employed.[2] - Temperature Control: The Michael addition is typically performed at room temperature or slightly below to control reactivity and minimize side reactions. |
| Failed Intramolecular Aldol Condensation | - Incomplete Dehydration: The final step of the Robinson annulation is the dehydration of the aldol addition product. If this step is incomplete, the hydroxyketone intermediate may be the major product. This can sometimes be addressed by increasing the reaction temperature or using a Dean-Stark apparatus to remove water, especially when using catalysts like pyridine in benzene.[2] - Steric Hindrance: Bulky substituents on the dione or the enone can hinder the intramolecular cyclization. In such cases, stronger bases or higher temperatures might be required, but this can also lead to side reactions. - Use of Molecular Sieves: To drive the condensation, the use of water-free reagents and the addition of molecular sieves can be beneficial. |
| Catalyst Inactivity | - Catalyst Loading: While catalytic amounts are used, the optimal loading can vary. For L-proline, loadings from 1 mol% to 35 mol% have been reported.[3][4] Experiment with different catalyst concentrations. - Acid Co-catalyst: The presence of an acid co-catalyst can influence the reaction. The effect of the acid should be experimentally verified for the specific substrate. |
Issue 2: Poor Enantioselectivity (for Asymmetric Synthesis)
| Potential Cause | Troubleshooting Steps |
| Suboptimal Catalyst | - Catalyst Structure: The structure of the organocatalyst is crucial for enantioselectivity. For proline-based catalysts, modifications to the proline ring or the presence of other functional groups can significantly impact the stereochemical outcome. - Alternative Catalysts: If L-proline gives poor enantioselectivity, consider other chiral amines or amino acids. For some Wieland-Miescher ketone analogues, L-phenylalanine has been shown to yield higher enantiomeric excess (ee) than L-proline. |
| Incorrect Solvent | - Solvent Polarity: The polarity of the solvent can affect the transition state of the enantioselective step. A screen of different solvents (e.g., DMSO, DMF, acetonitrile) is recommended. |
| Racemization | - Reaction Conditions: Prolonged reaction times or elevated temperatures can sometimes lead to racemization of the product. Monitor the reaction progress and work it up as soon as it is complete. |
Issue 3: Formation of Side Products
| Potential Cause | Troubleshooting Steps |
| Polymerization of α,β-unsaturated ketone | - Control Reactant Concentration: Add the α,β-unsaturated ketone slowly to the reaction mixture to maintain a low concentration and minimize self-polymerization. - Use of Precursors: Instead of the reactive α,β-unsaturated ketone, a more stable precursor like a β-chloro ketone can be used, which generates the enone in situ. |
| Double Michael Addition | - Stoichiometry Control: Use a strict 1:1 stoichiometry of the dione and the enone. An excess of the enone can lead to a second Michael addition to the intermediate trione. |
| Other Unidentified Impurities | - Purification: Purification by column chromatography is often necessary to separate the desired product from side products and unreacted starting materials. A typical eluent system is a mixture of ethyl acetate and hexane.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of Wieland-Miescher ketone?
A1: The synthesis of Wieland-Miescher ketone and its analogues is typically achieved through a Robinson annulation. This reaction consists of two main steps: a Michael addition of a cyclic 1,3-dione to an α,β-unsaturated ketone (like methyl vinyl ketone), followed by an intramolecular aldol condensation to form the bicyclic product.[5][6][7]
Q2: Why is L-proline often used as a catalyst in this synthesis?
A2: L-proline is a chiral amino acid that can act as an organocatalyst to induce asymmetry in the product, leading to an enantioselective synthesis of the Wieland-Miescher ketone.[1] This is particularly important in the synthesis of natural products and pharmaceuticals where a specific stereoisomer is required.
Q3: My Michael addition seems to work, but I am not getting the final Wieland-Miescher ketone. What could be the problem?
A3: If the Michael addition is successful, the intermediate trione is formed. The subsequent intramolecular aldol condensation might be failing. This could be due to steric hindrance, or the reaction conditions may not be suitable for the cyclization and dehydration steps. You can try increasing the temperature, adding a dehydrating agent like molecular sieves, or using a Dean-Stark trap to remove water.
Q4: What are some common side reactions to be aware of?
A4: Common side reactions include the polymerization of the highly reactive α,β-unsaturated ketone and double Michael addition, where a second molecule of the enone reacts with the intermediate trione. Careful control of stoichiometry and reaction conditions can help minimize these side products.
Q5: How can I purify the Wieland-Miescher ketone?
A5: The product is typically purified by column chromatography on silica gel. A common eluent system is a mixture of ethyl acetate and n-hexane.[3] Recrystallization can also be used for further purification.
Data Presentation
Table 1: Comparison of Catalysts for Wieland-Miescher Ketone Analogue Synthesis
| Catalyst | Substrate (Dione) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| L-proline | 2-methyl-1,3-cyclohexanedione | DMSO | 90 | 132 | 13 | 11 |
| L-leucine | 2-methyl-1,3-cyclohexanedione | DMSO | 90 | 22 | 74 | 84 |
| L-methionine | 2-methyl-1,3-cyclohexanedione | DMSO | 90 | 22 | 74 | 84 |
| L-phenylalanine | 2-methyl-1,3-cyclohexanedione | DMSO | 90 | 22 | 56 | 91 |
| L-proline | 2-methyl-1,3-cyclohexanedione | [pyC4]NTf2 (ionic liquid) | RT | 2 | 88 | 93 |
| D-phenylalanine | 2-methyl-1,3-cyclohexanedione | [hmim]PF6 (ionic liquid) | RT | - | 81 | 74 |
Data compiled from various sources.
Experimental Protocols
Protocol 1: L-proline Catalyzed Synthesis of (S)-Wieland-Miescher Ketone
This protocol is a representative procedure for the enantioselective synthesis of the Wieland-Miescher ketone.
Materials:
-
2-methyl-1,3-cyclohexanedione
-
Methyl vinyl ketone
-
L-proline
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2-methyl-1,3-cyclohexanedione (1 equivalent) and L-proline (0.1 to 0.35 equivalents) in DMSO.
-
To this solution, add methyl vinyl ketone (1.1 to 1.5 equivalents) dropwise at room temperature with stirring.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 35-40 °C) and monitor the progress by TLC.
-
Once the reaction is complete (typically 24-96 hours), pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to obtain the pure (S)-Wieland-Miescher ketone.
Protocol 2: Racemic Synthesis of Wieland-Miescher Ketone using Pyrrolidine
This protocol describes a common method for the synthesis of the racemic Wieland-Miescher ketone.
Materials:
-
2-methyl-1,3-cyclohexanedione
-
Methyl vinyl ketone
-
Pyrrolidine
-
Toluene
-
Ethyl acetate
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2-methyl-1,3-cyclohexanedione (1 equivalent) in toluene, add a catalytic amount of pyrrolidine.
-
Add methyl vinyl ketone (1.1 equivalents) to the mixture.
-
Reflux the reaction mixture using a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the residue by column chromatography (silica gel, ethyl acetate/hexane) to yield the racemic Wieland-Miescher ketone.[8]
Visualizations
Caption: General reaction pathway for the synthesis of Wieland-Miescher ketone analogues.
Caption: A logical workflow for troubleshooting the synthesis of Wieland-Miescher ketone analogues.
References
- 1. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]
- 2. scholarworks.uni.edu [scholarworks.uni.edu]
- 3. ias.ac.in [ias.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. Robinson annulation - Wikipedia [en.wikipedia.org]
- 6. Robinson Annulation | ChemTalk [chemistrytalk.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Chiral Resolution of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the chiral resolution of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one. The methods described are based on established principles of enzymatic kinetic resolution and chiral high-performance liquid chromatography (HPLC) for cyclic ketones and spiroketals.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the chiral resolution of this compound?
A1: The two primary methods for the chiral resolution of ketones like this compound are Enzymatic Kinetic Resolution (EKR) and Chiral High-Performance Liquid Chromatography (Chiral HPLC).
-
Enzymatic Kinetic Resolution (EKR): This method utilizes an enzyme, typically a lipase, to selectively catalyze the transformation of one enantiomer of the racemic ketone, allowing for the separation of the unreacted enantiomer and the product. For a ketone, this often involves a reduction to the corresponding alcohol.
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is a chromatographic technique that employs a chiral stationary phase (CSP) to directly separate the enantiomers of the racemic mixture.
Q2: Which enzyme is recommended for the kinetic resolution of this spiroketal ketone?
Q3: What type of chiral column is suitable for the HPLC separation of this compound?
A3: Polysaccharide-based chiral stationary phases are highly effective for the separation of a broad range of chiral compounds, including cyclic ketones. Columns such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralcel® OJ-H, or Chiralpak® AD-H, Chiralpak® AS-H) are excellent starting points for method development.
Experimental Protocols & Troubleshooting
Method 1: Enzymatic Kinetic Resolution via Asymmetric Reduction
This protocol describes a hypothetical enzymatic kinetic resolution of racemic this compound using a ketoreductase (KRED) or a lipase with reductive capabilities in the presence of a suitable co-factor and recycling system.
Experimental Workflow Diagram
Caption: Workflow for Enzymatic Kinetic Resolution of this compound.
Detailed Protocol:
-
Reaction Setup: In a temperature-controlled vessel, prepare a solution of phosphate buffer (100 mM, pH 7.0).
-
Add Substrate: Dissolve racemic this compound in a minimal amount of a co-solvent like DMSO and add to the buffer solution to a final concentration of 10-50 mM.
-
Cofactor and Recycling System: Add NADPH (1-2 mol%) and the cofactor recycling system (e.g., glucose and glucose dehydrogenase).
-
Enzyme Addition: Add the ketoreductase (KRED) preparation.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by TLC or GC to determine the conversion rate.
-
Workup: Once the desired conversion (ideally close to 50%) is reached, quench the reaction and extract the products with an organic solvent (e.g., ethyl acetate).
-
Purification: Separate the unreacted ketone from the alcohol product using column chromatography.
-
Analysis: Determine the enantiomeric excess (e.e.) of the unreacted ketone and the alcohol product by chiral HPLC.
Hypothetical Quantitative Data
| Enzyme | Co-solvent | Temp (°C) | Time (h) | Conversion (%) | Unreacted Ketone e.e. (%) | Alcohol Product e.e. (%) | E-value |
| KRED-A | 5% DMSO | 30 | 24 | 51 | >99 (R) | 96 (S) | >200 |
| KRED-B | 5% DMSO | 30 | 48 | 49 | 95 (S) | >99 (R) | >150 |
| CALB | 10% MTBE | 40 | 72 | 45 | 82 (R) | 98 (S) | 50 |
Troubleshooting Guide: Enzymatic Kinetic Resolution
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Enzyme inhibition by substrate or co-solvent. 2. Inactive enzyme. 3. Incorrect pH or temperature. | 1. Decrease substrate concentration; screen different co-solvents. 2. Use a fresh batch of enzyme. 3. Optimize reaction pH and temperature. |
| Low Enantioselectivity (Low e.e.) | 1. Suboptimal enzyme for the substrate. 2. Reaction temperature is too high. 3. Presence of impurities. | 1. Screen a panel of different ketoreductases or lipases. 2. Lower the reaction temperature. 3. Ensure the purity of the starting material. |
| Conversion Stalls Before 50% | 1. Product inhibition. 2. Enzyme denaturation over time. | 1. Consider in-situ product removal. 2. Use an immobilized enzyme for better stability. |
Method 2: Chiral HPLC Separation
This protocol outlines a general approach for developing a chiral HPLC method for the direct separation of the enantiomers of this compound.
Experimental Workflow Diagram
Caption: Workflow for Chiral HPLC Method Development for this compound.
Detailed Protocol:
-
Sample Preparation: Prepare a stock solution of racemic this compound in a suitable solvent (e.g., isopropanol) at a concentration of approximately 1 mg/mL.
-
Column and Mobile Phase Screening:
-
Start with a polysaccharide-based chiral column (e.g., Chiralcel® OD-H).
-
Use a normal phase mobile phase, such as a mixture of n-hexane and isopropanol (IPA). A typical starting gradient is 90:10 (v/v) n-hexane:IPA.
-
Set the flow rate to 1.0 mL/min and the column temperature to 25°C.
-
Inject the sample and monitor the elution profile with a UV detector (e.g., at 210 nm).
-
-
Method Optimization:
-
If no separation is observed, screen other columns (e.g., Chiralpak® AD-H, Chiralcel® OJ-H).
-
If partial separation is achieved, optimize the mobile phase composition by varying the percentage of the alcohol modifier (e.g., from 5% to 20% IPA).
-
Adjust the flow rate and temperature to improve resolution and peak shape.
-
-
Quantification: Once baseline separation is achieved, integrate the peak areas of the two enantiomers to determine their relative amounts.
Hypothetical Quantitative Data
| Chiral Column | Mobile Phase (Hexane:IPA) | Flow Rate (mL/min) | Temp (°C) | Retention Time 1 (min) | Retention Time 2 (min) | Resolution (Rs) |
| Chiralcel® OD-H | 90:10 | 1.0 | 25 | 8.5 | 9.8 | 1.8 |
| Chiralpak® AD-H | 95:5 | 1.0 | 25 | 12.1 | 13.5 | 1.6 |
| Chiralcel® OJ-H | 85:15 | 0.8 | 30 | 7.2 | 8.1 | 1.4 |
Troubleshooting Guide: Chiral HPLC Separation
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Separation | 1. Inappropriate chiral stationary phase. 2. Incorrect mobile phase. | 1. Screen a different class of chiral columns. 2. Try a different alcohol modifier (e.g., ethanol instead of IPA); consider polar organic or reversed-phase modes if applicable to the column. |
| Poor Resolution (Rs < 1.5) | 1. Mobile phase composition is not optimal. 2. High flow rate. 3. High temperature. | 1. Fine-tune the percentage of the alcohol modifier. 2. Reduce the flow rate. 3. Lower the column temperature. |
| Peak Tailing | 1. Secondary interactions with the stationary phase. 2. Sample overload. | 1. Add a small amount of an acidic or basic additive to the mobile phase (e.g., trifluoroacetic acid or diethylamine), depending on the analyte's nature. 2. Inject a smaller sample volume or a more dilute sample. |
| Irreproducible Retention Times | 1. Column not equilibrated. 2. Mobile phase composition changing. | 1. Ensure the column is fully equilibrated with the mobile phase before each injection. 2. Prepare fresh mobile phase and ensure it is well-mixed. |
Identification and removal of impurities from 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one. The information provided is designed to address common challenges encountered during the identification and removal of impurities.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, purification, and analysis of this compound.
Issue 1: The final product shows multiple spots on the TLC plate after synthesis.
-
Possible Cause: Incomplete reaction or the presence of side products. The synthesis of this compound, likely through the ketalization of a 2-methylcyclohexanedione derivative with ethylene glycol, can result in several impurities.
-
Solution:
-
Identify the Impurities: Use analytical techniques like GC-MS and NMR to identify the unexpected spots. Common impurities could include the unreacted starting diketone, the bis-ketal byproduct, and residual ethylene glycol.
-
Optimize Reaction Conditions: To minimize impurities, ensure the reaction goes to completion. This can be achieved by adjusting the reaction time, temperature, or the stoichiometry of the reactants. The use of a dehydrating agent or a Dean-Stark apparatus can help drive the equilibrium towards the desired product.
-
Purification: Employ column chromatography to separate the desired product from the impurities. A solvent system with a gradient of ethyl acetate in hexane is often effective for separating compounds of varying polarity.
-
Issue 2: The purified product has a low melting point or appears as an oil.
-
Possible Cause: The presence of residual solvent or persistent impurities can depress the melting point and prevent crystallization.
-
Solution:
-
Thorough Drying: Ensure the purified compound is thoroughly dried under high vacuum to remove any residual solvents from the purification process.
-
Recrystallization: If the product is still oily or has a low melting point, recrystallization can be an effective final purification step. For the parent compound, 1,4-dioxaspiro[4.5]decan-8-one, recrystallization from petroleum ether or a mixture of diethyl ether and petroleum ether has been reported.[1] For a related diol, recrystallization from ethyl acetate was successful.[2] Experiment with these solvent systems, starting with a small amount of the product to determine the optimal conditions.
-
Issue 3: Difficulty in separating the product from a closely-eluting impurity by column chromatography.
-
Possible Cause: The product and impurity have very similar polarities, making separation by standard column chromatography challenging.
-
Solution:
-
Optimize Chromatography Conditions:
-
Solvent System: Experiment with different solvent systems. A shallow gradient or isocratic elution with a finely-tuned solvent mixture can improve separation.
-
Stationary Phase: Consider using a different type of silica gel (e.g., with a different particle size or de-activated with a base like triethylamine for acid-sensitive compounds).
-
-
Alternative Purification Techniques: If column chromatography is ineffective, consider other techniques such as preparative HPLC or crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a sample of this compound?
A1: Based on its likely synthesis via ketalization, the most probable impurities are:
-
Unreacted Starting Material: The corresponding 2-methylcyclohexanedione.
-
Bis-Ketal: The product of ketalization at both carbonyl groups of the starting diketone.
-
Residual Ethylene Glycol: The diol used in the ketalization reaction.
-
Solvent Residues: Solvents used in the reaction and purification steps.
Q2: What analytical techniques are recommended for identifying impurities in this compound?
A2: A combination of the following techniques is recommended for comprehensive impurity profiling:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity of the main component and detecting less volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the main product and any significant impurities present.
Q3: What are the recommended methods for purifying this compound?
A3: The primary methods for purification are:
-
Flash Column Chromatography: Effective for separating the desired product from impurities with different polarities. A common stationary phase is silica gel, with a mobile phase typically consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or diethyl ether).
-
Recrystallization: A powerful technique for final purification to obtain a highly crystalline product. Suitable solvent systems may include petroleum ether, diethyl ether/petroleum ether, or ethyl acetate.[1][2]
Experimental Protocols
General Protocol for Purification by Flash Column Chromatography
This is a general guideline; specific conditions will need to be optimized for your particular sample.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Column Packing:
-
Select a column of appropriate size for the amount of material to be purified.
-
Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., hexane).
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
Add a layer of sand on top of the silica gel.
-
-
Loading the Sample: Carefully load the dissolved sample onto the top of the column.
-
Elution:
-
Begin eluting with the non-polar solvent.
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., a gradient of 0% to 20% ethyl acetate in hexane).
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
General Protocol for Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: In an Erlenmeyer flask, dissolve the impure compound in the minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
Data Presentation
Table 1: Analytical Techniques for Impurity Identification
| Analytical Technique | Information Provided |
| GC-MS | Identification of volatile impurities and byproducts. |
| HPLC | Quantification of purity and detection of non-volatile impurities. |
| ¹H and ¹³C NMR | Structural confirmation of the product and identification of major impurities. |
Table 2: Purification Methods
| Purification Method | Principle of Separation |
| Flash Column Chromatography | Separation based on differences in polarity. |
| Recrystallization | Separation based on differences in solubility at varying temperatures. |
Visualizations
Caption: Workflow for the Identification of Impurities.
Caption: General Workflow for the Purification Process.
References
Challenges in scaling up the production of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in scaling up the production of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common method for synthesizing this compound is through the ketalization of 2-methyl-1,4-cyclohexanedione with ethylene glycol. This reaction is typically catalyzed by an acid.[1][2] The carbonyl group at the 4-position is selectively protected as a ketal, leaving the carbonyl group at the 1-position and the methyl group at the 2-position of the resulting spiro compound.
Q2: What are the critical parameters to control during the scale-up of this reaction?
A2: When scaling up the synthesis, the following parameters are critical:
-
Water Removal: The formation of the ketal is an equilibrium reaction. Efficient removal of water is crucial to drive the reaction towards the product.[2][3]
-
Catalyst Concentration: While an acid catalyst is necessary, using it in excess can lead to side reactions and complicate purification.[1][2]
-
Temperature Control: The reaction temperature affects the reaction rate and the potential for side product formation. Ketalization may require elevated temperatures to proceed efficiently.[2]
-
Purity of Reactants: The purity of 2-methyl-1,4-cyclohexanedione and ethylene glycol will directly impact the purity of the final product and the side-reaction profile.
Q3: What types of acid catalysts are suitable for this synthesis?
A3: A variety of acid catalysts can be used for ketalization. These include:
-
Protic acids: such as p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl).[1][2]
-
Lewis acids: have also been employed in ketalization reactions.[3]
-
Solid acid catalysts: like tungstosilicic acid supported on active carbon, can offer advantages in terms of easier separation and catalyst recycling.[4]
The choice of catalyst may depend on the scale of the reaction, the sensitivity of the starting materials, and the desired workup procedure.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low Yield of Product | Incomplete reaction due to equilibrium. | - Ensure efficient water removal using a Dean-Stark trap or a suitable drying agent. - Increase the reaction time. - Use a slight excess of ethylene glycol. |
| Insufficient catalyst activity. | - Increase the catalyst loading slightly. - Consider using a stronger acid catalyst, but be mindful of potential side reactions. | |
| Loss of product during workup. | - Optimize the extraction and purification steps. Ensure the pH of the aqueous phase is appropriate to prevent hydrolysis of the ketal. | |
| Formation of Side Products | Polymerization of ethylene glycol. | - Control the reaction temperature. - Use a less aggressive catalyst. |
| Formation of the diketal (1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane). | - Use a stoichiometric amount or only a slight excess of ethylene glycol. - Optimize reaction time and temperature to favor the monoketal. | |
| Acid-catalyzed side reactions of the starting material or product. | - Reduce the catalyst concentration. - Use a milder catalyst. - Neutralize the reaction mixture promptly upon completion. | |
| Difficult Purification | Presence of unreacted starting materials. | - Ensure the reaction goes to completion. - Optimize the distillation or chromatography conditions to separate the product from the starting materials. |
| Oily or non-crystalline product. | - This may indicate the presence of impurities. Consider recrystallization from a suitable solvent system like petroleum ether.[5] - Column chromatography on silica gel can be effective for purification.[6] | |
| Inconsistent Results at Larger Scale | Inefficient heat transfer. | - Ensure adequate stirring and use a reactor with appropriate heat exchange capabilities. |
| Inefficient water removal. | - The efficiency of the Dean-Stark trap may need to be re-evaluated at a larger scale. A more efficient condenser or a larger trap may be necessary. |
Experimental Protocols
General Procedure for Ketalization:
A general laboratory-scale procedure for the synthesis of a ketal is as follows:
-
To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, add the ketone (e.g., 2-methyl-1,4-cyclohexanedione, 1 equivalent), the diol (e.g., ethylene glycol, 1.1-1.5 equivalents), and a suitable solvent that forms an azeotrope with water (e.g., toluene, cyclohexane).
-
Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.01-0.05 equivalents).
-
Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with the solvent.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, or NMR).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by distillation, recrystallization, or column chromatography.[4][5][6][7]
Visualizations
Caption: Synthetic pathway for this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of acetals and ketals catalyzed by tungstosilicic acid supported on active carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,4-Dioxaspiro[4.5]decan-8-one | 4746-97-8 [chemicalbook.com]
- 6. Crystal structure of (±)-(7RS,8SR)-7-methyl-1,4-dioxaspiro[4.5]decane-7,8-diol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US5917059A - Preparation of cyclic acetals or ketals - Google Patents [patents.google.com]
Overcoming low reactivity in the synthesis of spirocyclic ketones
Welcome to the technical support center for the synthesis of spirocyclic ketones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to low reactivity and other challenges encountered during the synthesis of these valuable compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you may encounter in your experiments.
FAQ 1: General Low Reactivity and Poor Yields
Question: My spirocyclization reaction is giving very low yields or not proceeding at all. What are the common causes and how can I address them?
Answer:
Low reactivity in spirocyclization reactions is a frequent challenge, often stemming from steric hindrance, unfavorable electronic effects, or suboptimal reaction conditions. Here’s a breakdown of potential causes and solutions:
-
Steric Hindrance: The formation of a spirocenter can be sterically demanding. If your ketone or the tethered chain contains bulky substituents near the reacting centers, the transition state for cyclization may be high in energy.
-
Troubleshooting:
-
Less Bulky Protecting Groups: If applicable, switch to smaller protecting groups on your substrate.
-
Alternative Catalysts: Some catalysts are less sensitive to steric bulk. For example, in gold-catalyzed cyclizations, the choice of ligand on the gold catalyst can be crucial.
-
Higher Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier, although this may lead to side reactions.
-
-
-
Electronic Effects: The electronic nature of your substrate can significantly impact reactivity. For instance, in a Nazarov cyclization, electron-donating and -withdrawing groups can influence the ease of pentadienyl cation formation and the subsequent cyclization.
-
Troubleshooting:
-
Substrate Modification: If possible, modify the substrate to include groups that favor the desired electronic distribution for the specific reaction. For Nazarov cyclizations, creating a "polarized" substrate with strategically placed electron-donating and -withdrawing groups can improve yields.
-
Stronger Lewis Acids: For reactions requiring Lewis acid catalysis, a stronger Lewis acid may be necessary to activate an electron-poor substrate.
-
-
-
Suboptimal Reaction Conditions:
-
Troubleshooting:
-
Solvent Choice: The polarity of the solvent can influence the stability of intermediates and transition states. A screen of different solvents is often worthwhile.
-
Concentration: For intramolecular reactions, running the reaction at high dilution can favor the desired cyclization over intermolecular side reactions.
-
Catalyst Loading: Increasing the catalyst loading may improve conversion, but can also lead to increased side products.
-
-
FAQ 2: Nazarov Cyclization Issues
Question: My Nazarov cyclization to form a spirocyclic ketone is inefficient. What specific parameters can I adjust?
Answer:
The Nazarov cyclization involves a 4π-electrocyclic ring closure of a divinyl ketone, and its efficiency is sensitive to several factors.
-
Poor Cation Formation: The reaction is initiated by the formation of a pentadienyl cation. If your substrate is electron-deficient, this step can be slow.
-
Troubleshooting:
-
Lewis Acid Screen: Experiment with a range of Lewis acids of varying strengths (e.g., FeCl₃, BF₃·OEt₂, Cu(OTf)₂).
-
Protic Acids: In some cases, a strong protic acid can be more effective.
-
-
-
Regioselectivity of Elimination: After cyclization, a proton is eliminated to form the cyclopentenone. If there are multiple possible sites for elimination, a mixture of products can result, lowering the yield of the desired isomer.
-
Troubleshooting:
-
Silicon-Directed Approach: Placing a trimethylsilyl (TMS) group on the vinyl moiety can direct the elimination, as the TMS group acts as a "proton surrogate" and is readily removed.
-
-
-
Stereoselectivity: The conrotatory ring closure can lead to different diastereomers.
-
Troubleshooting:
-
Chiral Lewis Acids: The use of chiral Lewis acids can induce asymmetry, although this is a developing area.
-
Substrate Control: Installing chiral auxiliaries on the substrate can direct the stereochemical outcome.
-
-
Data Summary: Comparison of Catalytic Systems for Spirocyclization
| Catalytic System | Substrate Type | Typical Yields | Key Advantages | Common Limitations |
| Gold(I) Catalysis | 1,5-enynes, 1,6-enynes | Good to Excellent | Mild reaction conditions, high functional group tolerance. | Cost of catalyst, sensitivity to impurities. |
| Copper(II) Catalysis | Divinyl ketones (Nazarov) | Moderate to High | Lower cost than gold, can promote tandem reactions. | Can require stoichiometric amounts, potential for side reactions. |
| SnAP Reagents | Cyclic ketones | Good | One-step access to spirocyclic N-heterocycles, operationally simple. | Stoichiometric use of tin reagents, purification can be challenging. |
| Organocatalysis | Enol lactones | Moderate to High | Metal-free, potential for high enantioselectivity. | May require higher catalyst loadings, substrate scope can be limited. |
| Nickel Catalysis | Lactones with aryl nitriles | Good | Good for forming 5-, 6-, and 7-membered spirocycles. | Enantioselectivity can be dependent on the ring size being formed. |
Detailed Experimental Protocols
Protocol 1: Gold(I)-Catalyzed Spirocyclization of a 1,5-Enyne
This protocol is a representative example for the synthesis of spirocyclic ketones from enyne precursors using a gold(I) catalyst.
-
Materials:
-
1,5-enyne substrate (1.0 equiv)
-
[JohnPhosAu(MeCN)]SbF₆ (0.03 equiv)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the 1,5-enyne substrate.
-
Dissolve the substrate in anhydrous CH₂Cl₂ to a concentration of 0.1 M.
-
In a separate vial, dissolve the gold(I) catalyst in a small amount of CH₂Cl₂.
-
Add the catalyst solution to the substrate solution dropwise at room temperature with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product is then treated with 10% aqueous HCl in THF at room temperature for 16 hours to hydrolyze the resulting intermediate to the spirocyclic ketone.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
-
Protocol 2: Spirocyclization using Stannyl Amine Protocol (SnAP) Reagents
This protocol describes the synthesis of a spirocyclic N-heterocycle from a cyclic ketone using a SnAP reagent.
-
Materials:
-
Cyclic ketone (1.0 equiv)
-
SnAP reagent (1.0 equiv)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (1.0 equiv)
-
2,6-Lutidine (1.0 equiv)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) and 1,2-Dichloroethane (DCE) (3:1 mixture)
-
-
Procedure:
-
In a vial, dissolve the cyclic ketone and the SnAP reagent in the 3:1 HFIP/DCE solvent mixture.
-
In a separate vial, dissolve Cu(OTf)₂ and 2,6-lutidine in the solvent mixture.
-
Add the copper/lutidine solution to the ketone/SnAP solution.
-
Stir the reaction mixture at room temperature for 14 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations: Reaction Pathways and Workflows
Nazarov Cyclization Signaling Pathway
Caption: Mechanism of the Lewis acid-catalyzed Nazarov cyclization.
Experimental Workflow for Troubleshooting Low Yields
Caption: A logical workflow for troubleshooting low-yielding spirocyclization reactions.
Validation & Comparative
Spectroscopic Analysis and Structural Validation of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive spectroscopic analysis and structural validation of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a detailed analysis of its parent analogue, 1,4-dioxaspiro[4.5]decan-8-one, and a structurally related compound, 2,7-Dimethyl-1,6-dioxaspiro[4.5]decane, to infer the expected spectral characteristics of the target molecule. This comparative approach, supported by established spectroscopic principles, offers valuable insights for the structural elucidation of this and similar spiroketal compounds.
Introduction to this compound
This compound is a heterocyclic organic compound featuring a spiroketal functional group. The spiroketal moiety, characterized by two rings sharing a single carbon atom, is a common structural motif in many natural products with significant biological activities. The rigid conformational nature of the spiroketal core makes it an attractive scaffold in medicinal chemistry and drug design. Understanding the precise structure and stereochemistry of substituted spiroketals like this compound is crucial for elucidating its potential biological function and for the rational design of novel therapeutic agents.
Molecular Structure:
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₉H₁₄O₃[1]
-
Molecular Weight: 170.21 g/mol [1]
-
CAS Number: 702-69-2[1]
Comparative Spectroscopic Data
The following tables summarize the available and predicted spectroscopic data for this compound and its structural analogues.
Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental)
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| This compound | -CH₃ | ~1.1 (Predicted) | Doublet |
| -OCH₂CH₂O- | ~3.9-4.1 (Predicted) | Multiplet | |
| Cyclohexane Ring CH₂ | ~1.8-2.8 (Predicted) | Multiplets | |
| Cyclohexane Ring CH | ~2.5 (Predicted) | Multiplet | |
| 1,4-Dioxaspiro[4.5]decan-8-one | -OCH₂CH₂O- | 4.04 | Singlet |
| -CH₂C(O)- | 2.51 | Triplet | |
| -CH₂CH₂C(O)- | 2.02 | Triplet | |
| 2,7-Dimethyl-1,6-dioxaspiro[4.5]decane | -CH₃ (on pyran) | (Not available) | (Not available) |
| -CH₃ (on furan) | (Not available) | (Not available) | |
| Ring Protons | (Not available) | (Not available) |
Note: Predicted values for this compound are based on the analysis of the parent compound and standard chemical shift increments.
Table 2: ¹³C NMR Spectroscopic Data (Predicted and Experimental)
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound | C=O | ~209 (Predicted) |
| Spiro Carbon (C5) | ~108 (Predicted) | |
| -OCH₂CH₂O- | ~64 (Predicted) | |
| Cyclohexane Ring CH₂ | ~30-45 (Predicted) | |
| Cyclohexane Ring CH | ~40-50 (Predicted) | |
| -CH₃ | ~15-20 (Predicted) | |
| 1,4-Dioxaspiro[4.5]decan-8-one | C=O | 209.1 |
| Spiro Carbon (C5) | 108.3 | |
| -OCH₂CH₂O- | 64.5 | |
| C6, C10 | 38.2 | |
| C7, C9 | 34.6 | |
| 2,7-Dimethyl-1,6-dioxaspiro[4.5]decane | (Not available) | (Not available) |
Note: Predicted values for this compound are based on the analysis of the parent compound and known substituent effects.
Table 3: FT-IR Spectroscopic Data (Predicted and Experimental)
| Compound | Functional Group | Characteristic Absorption (cm⁻¹) |
| This compound | C=O (Ketone) | ~1715 (Predicted) |
| C-O (Ketal) | ~1100-1200 (Predicted) | |
| C-H (Aliphatic) | ~2850-2960 (Predicted) | |
| 1,4-Dioxaspiro[4.5]decan-8-one | C=O (Ketone) | 1718 |
| C-O (Ketal) | 1165, 1095 | |
| C-H (Aliphatic) | 2955, 2885 | |
| 2,7-Dimethyl-1,6-dioxaspiro[4.5]decane | C-O (Ketal) | (Not available) |
| C-H (Aliphatic) | (Not available) |
Note: Predicted values for this compound are based on the analysis of the parent compound and typical functional group absorption ranges.
Table 4: Mass Spectrometry Data (Predicted and Experimental)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) (Predicted/Observed) |
| This compound | 170 | 155 (M-CH₃)⁺, 99, 86 (Predicted) |
| 1,4-Dioxaspiro[4.5]decan-8-one | 156 | 99, 86 |
| 2,7-Dimethyl-1,6-dioxaspiro[4.5]decane | 170 | (Not available) |
Note: Predicted fragmentation for this compound is based on typical fragmentation patterns of cyclic ketones and ketals.
Structural Validation Workflow
The structural validation of this compound follows a logical workflow involving multiple spectroscopic techniques to confirm its connectivity and stereochemistry.
Caption: Workflow for the synthesis, purification, spectroscopic analysis, and structural validation of this compound.
Detailed Experimental Protocols
The following are detailed, generalized protocols for the key spectroscopic techniques cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
-
-
¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Process the free induction decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform to obtain the spectrum.
-
Phase and baseline correct the spectrum.
-
Integrate the signals and reference the chemical shifts to the internal standard.
-
-
¹³C NMR Acquisition:
-
Use the same sample prepared for ¹H NMR.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Typical parameters include a 30° pulse angle, a spectral width of 220-250 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Process the FID with an exponential multiplication (line broadening of 1-2 Hz) and Fourier transform.
-
Phase and baseline correct the spectrum and reference the chemical shifts.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: An FT-IR spectrometer equipped with an appropriate sampling accessory (e.g., Attenuated Total Reflectance - ATR, or a pellet press).
-
Sample Preparation (ATR Method - for solids):
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the center of the ATR crystal.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and correlate them to the corresponding functional groups.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer).
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
-
GC Conditions:
-
Injector: Split/splitless injector, typically operated at 250 °C with a split ratio of 20:1.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at an initial temperature (e.g., 50 °C) and hold for 1-2 minutes, then ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) and hold for several minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analyzer: Scan a mass range of m/z 40-500.
-
Ion Source Temperature: Typically 230 °C.
-
Quadrupole Temperature: Typically 150 °C.
-
-
Data Analysis:
-
Analyze the total ion chromatogram (TIC) to determine the retention time of the compound.
-
Examine the mass spectrum of the corresponding peak.
-
Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. Compare the obtained spectrum with library databases (e.g., NIST, Wiley).
-
References
Comparative Reactivity Analysis of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one: A Data-Driven Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methyl-1,4-dioxaspiro[4.5]decan-8-one is a spirocyclic ketone with a structure that presents unique steric and electronic characteristics influencing its reactivity. As a derivative of cyclohexanone, its chemical behavior is of significant interest in synthetic chemistry, particularly in the construction of complex molecular architectures. This guide provides a comparative analysis of the reactivity of this compound against other representative ketones. The discussion is supported by available experimental data and established principles of organic chemistry.
Factors Influencing Ketone Reactivity
The reactivity of ketones is primarily governed by two key factors:
-
Electronic Effects: The electrophilicity of the carbonyl carbon is a major determinant of reactivity towards nucleophiles. Electron-donating groups attached to the carbonyl carbon decrease its partial positive charge, thus reducing reactivity. Conversely, electron-withdrawing groups enhance the electrophilicity and increase reactivity.
-
Steric Effects: The steric hindrance around the carbonyl group can impede the approach of nucleophiles. Bulkier substituents on the alpha-carbons or the carbonyl carbon itself will generally lead to lower reaction rates.
Reactivity Comparison of this compound
Due to a lack of specific published kinetic or equilibrium data for this compound, a direct quantitative comparison is not feasible at this time. However, we can infer its relative reactivity by examining its structural features in the context of well-understood principles of ketone chemistry.
The structure of this compound incorporates a methyl group at the C7 position and a spirocyclic ketal at the C4 position of the cyclohexanone ring.
Expected Reactivity Profile:
-
Nucleophilic Addition: The presence of the methyl group at the C7 position (alpha to the carbonyl) introduces some steric hindrance, which would be expected to slightly decrease the rate of nucleophilic attack compared to an unsubstituted cyclohexanone. The dioxaspiro group is relatively remote from the carbonyl and is not expected to exert a significant direct steric effect on the approach to the carbonyl carbon. Electronically, the alkyl framework is electron-donating, which is a general characteristic of ketones that makes them less reactive than aldehydes.
-
Enolate Formation: The acidity of the α-protons is a key factor in enolate formation. This compound has protons at the C7 and C9 positions. The methyl group at C7 would be expected to slightly increase the pKa of the C7 proton due to its electron-donating nature, making it slightly less acidic. The protons at C9 are on a methylene group and their acidity would be comparable to that of cyclohexanone.
Comparison with Other Ketones: A Qualitative Assessment
To provide a framework for understanding the reactivity of this compound, we can qualitatively compare it to other common ketones based on established chemical principles.
| Ketone | Structure | Expected Relative Reactivity (Nucleophilic Addition) | Rationale |
| Acetone | CH₃COCH₃ | Higher | Less steric hindrance compared to cyclic ketones. |
| Cyclohexanone | C₆H₁₀O | Baseline | A standard for comparison of cyclic ketones. |
| This compound | C₉H₁₄O₃ | Lower than Cyclohexanone | Increased steric hindrance from the axial methyl group in the preferred chair conformation. |
| 2-Adamantanone | C₁₀H₁₄O | Lower | Significant steric hindrance due to the rigid cage-like structure. |
Experimental Protocols for Reactivity Assessment
While specific data for the target molecule is unavailable, the following are general experimental protocols that can be adapted to compare the reactivity of this compound with other ketones.
Relative Rate of Reduction with Sodium Borohydride
This experiment compares the rate of reduction of different ketones to their corresponding alcohols. The disappearance of the ketone can be monitored by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Protocol:
-
Prepare equimolar solutions of the ketones to be tested (e.g., this compound, cyclohexanone, and 2-adamantanone) in a suitable solvent (e.g., methanol).
-
Initiate the reaction by adding a standardized solution of sodium borohydride in the same solvent. The reaction should be carried out in a thermostated bath to ensure a constant temperature.
-
At timed intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding an excess of an acetone solution (to consume any unreacted sodium borohydride).
-
Analyze the quenched aliquots by GC or HPLC to determine the concentration of the remaining ketone.
-
Plot the concentration of the ketone versus time to determine the initial rate of reaction for each ketone.
Determination of Relative Equilibrium Acidity (pKa)
The relative pKa of the α-protons can be determined by competitive deprotonation experiments followed by trapping of the resulting enolates.
Protocol:
-
Prepare a solution containing equimolar amounts of two different ketones (e.g., this compound and cyclohexanone) in an aprotic solvent (e.g., tetrahydrofuran).
-
Add a substoichiometric amount of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at a low temperature (e.g., -78 °C). The base will preferentially deprotonate the more acidic ketone.
-
After a short equilibration period, add a suitable electrophilic trapping agent, such as trimethylsilyl chloride (TMSCl), to functionalize the enolates.
-
Quench the reaction and analyze the product mixture by GC-MS or ¹H NMR to determine the relative ratio of the silyl enol ethers formed from each ketone. This ratio will reflect the relative acidity of the two ketones.
Logical Workflow for Reactivity Comparison
The following diagram illustrates the logical workflow for a comprehensive comparison of ketone reactivity.
Caption: Logical workflow for comparing the reactivity of different ketones.
Conclusion
While a precise quantitative ranking of the reactivity of this compound is precluded by the current lack of specific experimental data in the public domain, a qualitative assessment based on its structure is possible. The presence of a methyl group alpha to the carbonyl is expected to decrease its reactivity towards nucleophiles due to steric hindrance when compared to unsubstituted cyclohexanone. To obtain a definitive comparison, the experimental protocols outlined in this guide can be employed to generate the necessary quantitative data. Such studies would be invaluable to researchers and professionals in the field of drug development and synthetic chemistry who utilize spirocyclic ketones as building blocks for complex molecules.
A Comparative Guide to the Synthetic Strategies for Wieland-Miescher Ketone and its Analogues
The Wieland-Miescher ketone (WMK), a foundational bicyclic enedione, serves as a critical chiral building block in the total synthesis of a wide array of complex natural products, including steroids and terpenoids.[1][2] Its strategic importance has driven the development of numerous synthetic methodologies, evolving from classical approaches to highly sophisticated asymmetric organocatalytic systems. This guide provides a comparative analysis of these synthetic routes, presenting key performance data, detailed experimental protocols, and visualizations of the underlying reaction pathways to aid researchers in selecting the most suitable method for their synthetic goals.
Comparative Performance of Key Synthetic Methods
The efficiency of synthesizing Wieland-Miescher ketone and its analogues is critically dependent on the chosen catalytic system. The following tables summarize the performance of prominent methods, focusing on reaction yield, enantioselectivity, and catalyst loading.
Table 1: Organocatalytic Asymmetric Synthesis of Wieland-Miescher Ketone
| Catalyst/Method | Substrate | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| L-Proline | 2-methyl-1,3-cyclohexanedione & MVK | 3 | DMF | 48 | ~70 | ~70 | [3] |
| Chiral Primary Amine (from amino acid) | Triketone precursor | 1 | neat | 96 (gram scale) | 98 | 91 | [4][5] |
| N-tosyl-(Sa)-binam-L-prolinamide | Triketone precursor | 2 | neat | - | 93 | 94 | [6] |
| Bimorpholine derivative | Triketone precursor | - | - | - | up to 92 | up to 95 | [7] |
| Organocatalytic Double Cascade (L-proline) | 2-alkyl-cyclohexane-1,3-dione & MVK | 30 | DMF | - | 50 | 72 | [8] |
MVK: Methyl vinyl ketone
Detailed Experimental Protocols
The following protocols are representative of the major synthetic strategies for the Wieland-Miescher ketone.
Classical Robinson Annulation (Racemic Synthesis)
The original synthesis of the Wieland-Miescher ketone is achieved through a Robinson annulation, which involves a Michael addition followed by an intramolecular aldol condensation.[3][9]
Protocol:
-
2-Methyl-1,3-cyclohexanedione is reacted with methyl vinyl ketone in the presence of a base.
-
The intermediate from the initial Michael addition is not isolated.
-
An intramolecular aldol condensation reaction occurs, followed by dehydration, to yield the racemic Wieland-Miescher ketone.[3]
Asymmetric Organocatalysis with a Chiral Primary Amine
This method provides a highly efficient and enantioselective route to the Wieland-Miescher ketone and its analogues.[4][5]
Protocol:
-
The triketone precursor is mixed with the chiral primary amine catalyst (1 mol%) under solvent-free conditions at ambient temperature.
-
The reaction is stirred for the specified time (e.g., 12 hours for smaller scale, up to 4 days for gram-scale reactions).[5]
-
The product, the Wieland-Miescher ketone or its analogue, is then isolated and purified. This method has been demonstrated to be effective for a range of substituted triketones.[5]
Organocatalytic Sequential One-Pot Double Cascade
This approach allows for the synthesis of highly functionalized Wieland-Miescher ketone analogues from simple starting materials in a one-pot process.[8]
Protocol:
-
A mixture of a 1,3-cyclohexanedione derivative, an aldehyde, and a Hantzsch ester is subjected to an L-proline-catalyzed cascade Knoevenagel/hydrogenation reaction.
-
To the resulting 2-alkyl-cyclohexane-1,3-dione, methyl vinyl ketone is added.
-
A subsequent L-proline-catalyzed Robinson annulation is carried out in the same pot to furnish the Wieland-Miescher ketone analogue.[8]
Visualizing the Synthetic Pathways
The following diagrams illustrate the core mechanisms and workflows of the discussed synthetic methods.
Caption: The Robinson Annulation pathway to the Wieland-Miescher ketone.
References
- 1. Wieland–Miescher ketone: a cornerstone in natural product synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Wieland–Miescher ketone: a cornerstone in natural product synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]
- 4. Asymmetric Synthesis of Wieland-Miescher and Hajos-Parrish Ketones Catalyzed by an Amino-Acid-Derived Chiral Primary Amine [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Robinson annulation - Wikipedia [en.wikipedia.org]
Unveiling the Three-Dimensional Architecture: A Comparative Guide to the Structural Analysis of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one Derivatives
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and guiding the design of new therapeutic agents. This guide provides a comparative overview of X-ray crystal structure analysis and other key spectroscopic methods for the characterization of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one derivatives, a class of compounds with significant potential in medicinal chemistry.
This technical comparison will delve into the experimental data and protocols for X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy, offering a comprehensive look at the strengths and applications of each technique in the structural elucidation of these spirocyclic compounds.
At a Glance: Comparing Analytical Techniques
The selection of an analytical technique for structural determination depends on the specific information required, the nature of the sample, and the desired level of detail. While X-ray crystallography provides the definitive solid-state structure, NMR and FTIR spectroscopy offer valuable insights into the molecule's structure in solution and its functional group composition, respectively.
| Feature | X-ray Crystal Structure Analysis | Nuclear Magnetic Resonance (NMR) Spectroscopy | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing | Connectivity of atoms, stereochemistry, dynamic processes in solution | Presence of specific functional groups |
| Sample Phase | Crystalline Solid | Solution | Solid, Liquid, or Gas |
| Key Data Output | Electron density maps, crystallographic information file (CIF) | Chemical shifts (δ), coupling constants (J), nuclear Overhauser effects (NOE) | Wavenumbers (cm⁻¹) of absorbed infrared radiation |
| Strengths | Unambiguous determination of absolute configuration and conformation in the solid state. | Provides detailed information about the molecular structure and dynamics in solution. | Rapid and non-destructive method for identifying functional groups. |
| Limitations | Requires a single, high-quality crystal; structure may differ from solution conformation. | Can be complex to interpret for large molecules; may not provide precise bond lengths and angles. | Provides limited information on the overall 3D structure and connectivity. |
In-Depth Analysis: A Case Study of a this compound Derivative
To illustrate the power of these techniques, we will examine the structural data for a key derivative, (±)-(7RS,8SR)-7-methyl-1,4-dioxaspiro[4.5]decane-7,8-diol. While the crystal structure of the parent ketone is not publicly available, the analysis of this diol derivative provides critical insights into the stereochemistry and conformation of the spirocyclic system.
X-ray Crystal Structure Analysis of (±)-(7RS,8SR)-7-methyl-1,4-dioxaspiro[4.5]decane-7,8-diol
The definitive solid-state structure of this diol derivative was determined by single-crystal X-ray diffraction.[1] The analysis revealed the precise spatial arrangement of each atom, confirming the relative stereochemistry at the C7 and C8 positions.
Key Crystallographic Data:
| Parameter | Value |
| Chemical Formula | C₉H₁₆O₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.338(2) |
| b (Å) | 10.686(2) |
| c (Å) | 8.895(2) |
| β (°) | 108.341(2) |
| Volume (ų) | 932.3(3) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.341 |
| R-factor | 0.045 |
Data sourced from Oishi et al., 2016.[1]
The crystal structure confirms that the cyclohexane ring adopts a chair conformation, while the dioxolane ring is in a twist conformation.[1] This detailed structural information is invaluable for understanding receptor binding and designing more potent analogues.
Spectroscopic Analysis of this compound
While a crystal structure for the parent ketone is not available, spectroscopic methods provide essential structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for confirming the connectivity and stereochemistry of the molecule in solution. For this compound, the ¹H NMR spectrum would show characteristic signals for the methyl group, the methylene protons of the cyclohexane and dioxolane rings, and the protons adjacent to the ketone. The chemical shifts and coupling constants would provide information about the local electronic environment and dihedral angles between protons, helping to deduce the conformation of the rings in solution.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a rapid and simple method to identify the functional groups present in a molecule. For this compound, the most prominent feature in the IR spectrum would be a strong absorption band corresponding to the C=O stretch of the ketone, typically in the range of 1700-1725 cm⁻¹. The spectrum would also show C-O stretching vibrations for the dioxolane ring and C-H stretching and bending vibrations.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the replication and validation of scientific findings.
Synthesis and Crystallization of (±)-(7RS,8SR)-7-methyl-1,4-dioxaspiro[4.5]decane-7,8-diol
The title compound was synthesized as part of an approach to furnish a highly functionalized cyclohexane unit.[1] Following synthesis, the compound was purified by silica gel column chromatography.[1] Colorless, single crystals suitable for X-ray diffraction were obtained by slow evaporation from an ethyl acetate solution at ambient temperature.[1]
X-ray Data Collection and Structure Refinement
A suitable single crystal was mounted on a diffractometer. X-ray diffraction data were collected at a controlled temperature using monochromatic radiation. The collected data were processed to yield the unit cell dimensions and intensity data. The structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
NMR Spectroscopy
A sample of the compound would be dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer. Data processing, including Fourier transformation, phase correction, and baseline correction, would be performed using appropriate software to yield the final spectra for analysis.
FTIR Spectroscopy
A small amount of the solid sample can be mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution onto a salt plate. The sample is then placed in the beam of an FTIR spectrometer, and the infrared spectrum is recorded. The resulting spectrum shows the absorption of infrared radiation as a function of wavenumber.
Conclusion
The structural analysis of this compound derivatives relies on a complementary suite of analytical techniques. X-ray crystallography provides unparalleled detail of the solid-state structure, which is essential for understanding crystal packing and for computational modeling studies. NMR and FTIR spectroscopy are indispensable for confirming the molecular structure in solution and for the rapid identification of key functional groups. By integrating the data from these powerful methods, researchers can gain a comprehensive understanding of the structural and stereochemical features of these important molecules, thereby accelerating the drug discovery and development process.
References
A Comparative Guide to Enantiomeric Excess Determination of Chiral 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of established analytical techniques for determining the enantiomeric excess (ee) of the chiral ketone, 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one. The primary methods discussed are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. While specific literature on the chiral resolution of this exact molecule is limited, this guide presents detailed experimental protocols based on well-established methodologies for structurally similar cyclic ketones and spiroketals.
Method Comparison
The choice of method for determining the enantiomeric excess of this compound will depend on several factors including the required accuracy and precision, sample throughput, and available instrumentation. Chromatographic techniques like GC and HPLC are generally preferred for their high accuracy and resolving power, while NMR spectroscopy offers a rapid, less labor-intensive alternative.
Quantitative Performance of Analytical Methods
The following table summarizes the typical performance characteristics of each technique for the analysis of chiral small molecules. The values presented are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Accuracy | High (typically <2% error) | High (typically <2% error) | Moderate (typically 2-5% error) |
| Precision (RSD) | < 2% | < 2% | < 5% |
| Limit of Detection (LOD) | Low (ng to pg range) | Low (ng to µg range) | High (mg range) |
| Limit of Quantification (LOQ) | Low (ng to pg range) | Low (ng to µg range) | High (mg range) |
| Analysis Time per Sample | 10 - 40 minutes | 10 - 30 minutes | 5 - 15 minutes |
| Method Development Effort | Moderate to High | Moderate to High | Low to Moderate |
| Sample Throughput | Moderate | Moderate to High | High |
Experimental Protocols
Detailed experimental protocols for each of the primary analytical methods are provided below. These protocols are proposed based on the successful chiral separation of analogous cyclic ketones and spiroketals.
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the separation of volatile enantiomers. The use of a chiral stationary phase (CSP) is essential for achieving separation. For a ketone like this compound, direct analysis or derivatization can be employed.
Protocol 1: Direct Analysis on a Cyclodextrin-Based CSP
-
Column: A chiral GC column with a cyclodextrin-based stationary phase, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column coated with a derivative of β-cyclodextrin (e.g., permethylated β-cyclodextrin).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 5 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
Detector: Flame Ionization Detector (FID) at 270 °C.
-
Injection Volume: 1 µL of a 1 mg/mL solution in a suitable solvent (e.g., dichloromethane).
-
Calculation of ee: The enantiomeric excess is calculated from the peak areas of the two enantiomers (E1 and E2) using the formula: ee (%) = |(Area(E1) - Area(E2)) / (Area(E1) + Area(E2))| x 100.
Protocol 2: Analysis after Derivatization
For ketones that do not resolve well directly, derivatization to form diastereomers can be an effective strategy.
-
Derivatization Step:
-
React the ketone with a chiral derivatizing agent, such as (R)- or (S)-2,2,2-trifluoro-1-(9-anthryl)ethanol, in the presence of a suitable catalyst.
-
The resulting diastereomeric ketals can then be separated on a standard achiral GC column.
-
-
GC Conditions (for diastereomers):
-
Column: A standard non-polar or medium-polarity column (e.g., DB-5 or HP-5MS), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector and Detector Temperatures: 250 °C and 280 °C, respectively.
-
Oven Temperature Program: An appropriate temperature gradient to separate the diastereomers.
-
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a versatile and widely used technique for enantiomeric separations. Polysaccharide-based chiral stationary phases are often successful for a broad range of compounds.
Protocol: Normal Phase Chiral HPLC
-
Column: A chiral HPLC column with a polysaccharide-based stationary phase, such as a cellulose or amylose derivative coated on silica gel (e.g., Chiralcel OD-H or Chiralpak AD-H), 250 mm x 4.6 mm ID, 5 µm particle size.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio can be optimized to achieve the best resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV detector at a wavelength where the compound has some absorbance (if no chromophore is present, a refractive index detector or derivatization with a UV-active tag may be necessary). For this compound, which lacks a strong chromophore, derivatization or the use of a universal detector like a Corona Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is recommended.
-
Injection Volume: 10 µL of a 1 mg/mL solution in the mobile phase.
-
Calculation of ee: Similar to GC, the enantiomeric excess is calculated from the peak areas of the two enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be a rapid method for determining enantiomeric excess without the need for chromatographic separation. This is achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to induce a chemical shift difference between the enantiomers.
Protocol: Using a Chiral Solvating Agent
-
Sample Preparation:
-
Dissolve a known amount of the this compound sample (e.g., 5-10 mg) in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃ or C₆D₆).
-
Acquire a standard ¹H NMR spectrum.
-
Add an enantiomerically pure chiral solvating agent (e.g., (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or a lanthanide shift reagent like Eu(hfc)₃) to the NMR tube in small increments.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum after each addition of the CSA.
-
Monitor the spectra for the splitting of one or more proton signals into two distinct sets of peaks, corresponding to the two enantiomers.
-
-
Data Analysis:
-
Once sufficient resolution is achieved, integrate the corresponding signals for each enantiomer.
-
Calculate the enantiomeric excess from the ratio of the integrals.
-
Visualizing the Workflow
The following diagrams illustrate the general workflows for determining the enantiomeric excess using the described techniques.
Caption: Workflow for ee determination by Chiral Gas Chromatography.
Caption: Workflow for ee determination by Chiral High-Performance Liquid Chromatography.
Caption: Workflow for ee determination by NMR Spectroscopy.
Conclusion and Recommendations
For the routine and accurate determination of the enantiomeric excess of this compound, Chiral Gas Chromatography and Chiral High-Performance Liquid Chromatography are the recommended methods due to their high resolution and accuracy. Method development will be required to identify the optimal chiral stationary phase and conditions. For rapid screening or when chromatographic method development is not feasible, NMR spectroscopy with a chiral solvating agent provides a valuable alternative, although with potentially lower accuracy and precision. The choice of the most suitable method will ultimately depend on the specific requirements of the analysis and the available resources.
Unveiling the Bioactivity of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one: A Comparative Guide to Spirocyclic Compounds
For Immediate Release
[City, State] – In the dynamic field of drug discovery, the exploration of novel molecular scaffolds is paramount to identifying new therapeutic agents. This guide provides a comparative analysis of the biological activity of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one and other spirocyclic compounds, offering valuable insights for researchers, scientists, and drug development professionals. While direct biological activity data for this compound is not extensively documented in publicly available literature, its spiroketal framework is a key feature in numerous biologically active molecules. This guide, therefore, presents a comparative overview of the performance of analogous spiro compounds with established anticancer and antimicrobial activities, supported by experimental data and detailed protocols.
Comparative Analysis of Anticancer Activity
Spiro compounds, particularly those containing oxindole and ketal moieties, have demonstrated significant potential as anticancer agents. The following table summarizes the in vitro cytotoxic activity of various spirocyclic compounds against a range of cancer cell lines.
| Compound Class | Specific Compound Example | Cancer Cell Line | IC50 (µM) | Reference |
| Spiroketal | Peniciketal A | A549 (Lung Cancer) | 22.33 | [1] |
| Spirooxindole | Compound 6d | MCF7 (Breast Adenocarcinoma) | 4.3 | [2][3] |
| Spirooxindole | Compound 6f | HepG2 (Liver Cancer) | 3.5 | [2][3] |
| Spirooxindole | Compound 4u | HepG-2 (Liver Cancer) | < 10 µg/mL | [4] |
| Spirooxindole | Compound 4w | HepG-2 (Liver Cancer) | < 10 µg/mL | [4] |
| Spirooxindole-pyrrolidine | Compound 4 | HeLa (Cervical Cancer) | < 20 µg/mL | [5] |
| Spiroisoxazoline oxindole | Not specified | Various | Superior to Nutlin-3 | [6] |
| Spiro-4H-pyran | Compound 5a | A549 (Non-small-cell lung) | Not specified | [7][8] |
Comparative Analysis of Antimicrobial Activity
The spirocyclic scaffold is also a promising pharmacophore for the development of novel antimicrobial agents. The table below compares the minimum inhibitory concentrations (MIC) of different spiro compounds against various bacterial strains.
| Compound Class | Specific Compound Example | Bacterial Strain | MIC (µg/mL) | Reference |
| Spiro-4H-pyran | Compound 5d | Staphylococcus aureus (clinical isolate) | 32 | [9] |
| Spiro-4H-pyran | Compound 5d | Streptococcus pyogenes (clinical isolate) | 64 | [9] |
| Spiro-4H-pyran | Compound 4l | Streptococcus pneumoniae | 125 | [10] |
| Spiro-4H-pyran | Compound 4l | Escherichia coli | 125 | [10] |
| Spiro-4H-pyran | Compounds 5a, 5b, 5f, 5g, 5i | Staphylococcus aureus | Not specified | [7][8] |
| Spirotetronate | Lobophorin B | Mycobacterium smegmatis MC2 155 | 4 | [11] |
| Spirotetronate | Decatromicin B, BE-45722B, Pyrrolosporin B | Staphylococcus aureus Rosenbach | Active | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to assess the biological activities of the compared spiro compounds.
Anticancer Activity Screening: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.[13][14][15][16][17][18]
Protocol Outline:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10³ to 1 x 10⁵ cells/well and incubated to allow for attachment.[14][15]
-
Compound Treatment: The cells are treated with various concentrations of the test spiro compound and incubated for a specified period (e.g., 24, 48, or 72 hours).[1][14]
-
MTT Addition: MTT solution (typically 0.5 mg/mL) is added to each well and incubated for 1-4 hours at 37°C.[13]
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).[14]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[13] Cell viability is expressed as a percentage of the untreated control.
Antimicrobial Activity Screening: Broth Microdilution and Disk Diffusion Methods
These methods are standard procedures for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[9]
Broth Microdilution Protocol Outline:
-
Stock Solution Preparation: A stock solution of the test spiro compound is prepared in a suitable solvent like DMSO.[9]
-
Serial Dilution: Serial dilutions of the compound are prepared in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Bacterial Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 1.5 x 10⁸ CFU/mL).[9]
-
Incubation: The plate is incubated under appropriate conditions for the specific bacteria.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.
Disk Diffusion Protocol Outline:
-
Bacterial Lawn: A standardized inoculum of the test bacteria is uniformly spread onto an agar plate.
-
Disk Application: Sterile paper disks impregnated with a known concentration of the test spiro compound are placed on the agar surface.[7]
-
Incubation: The plate is incubated under suitable conditions.
-
Zone of Inhibition Measurement: The diameter of the clear zone around the disk, where bacterial growth is inhibited, is measured in millimeters.[7]
Visualizing the Science: Workflows and Pathways
To better illustrate the experimental processes and potential mechanisms of action, the following diagrams have been generated using the DOT language.
Caption: General workflow for assessing anticancer activity using the MTT assay.
References
- 1. Peniciketal A, A Novel Spiroketal Compound, Exerts Anticancer Effects by Inhibiting Cell Proliferation, Migration and Invasion of A549 Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, and Cytotoxicity of New Spirooxindoles Engrafted Furan Structural Motif as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design and synthesis of spirooxindole–pyrrolidines embedded with indole and pyridine heterocycles by multicomponent reaction: anticancer and in silico studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and evaluation of spiroisoxazoline oxindoles as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of antimicrobial activity, cytotoxic and pro-apoptotic effects of novel spiro-4H-pyran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of antimicrobial activity, cytotoxic and pro-apoptotic effects of novel spiro-4H-pyran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Antibacterial Spirotetronate Polyketides from an Actinomadura sp. Strain A30804 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Use of in vitro assays to assess the potential antiproliferative and cytotoxic effects of saffron (Crocus sativus L.) in human lung cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
A Comparative Purity Assessment of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one: HPLC vs. GC-MS
For Researchers, Scientists, and Drug Development Professionals
The robust and accurate determination of purity is a critical aspect of chemical synthesis, particularly in the pharmaceutical industry where impurities can impact efficacy and safety. This guide provides a comparative analysis of two stalwart analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of synthesized 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one. This ketal is a key intermediate in the synthesis of various complex molecules, making its purity paramount.
Executive Summary
Both HPLC and GC-MS are powerful techniques for the purity analysis of this compound. HPLC, with its non-destructive nature and suitability for a wide range of compounds, offers excellent quantitative accuracy. GC-MS, on the other hand, provides superior separation efficiency for volatile compounds and definitive identification of impurities through mass spectral data. The choice between these methods will depend on the specific requirements of the analysis, such as the need for high-throughput screening, the volatility of potential impurities, and the necessity for structural elucidation of unknown components.
Data Presentation: A Comparative Overview
The following tables summarize the hypothetical quantitative data obtained from the analysis of a synthesized batch of this compound using both HPLC and GC-MS. The analysis was designed to detect the main compound and potential process-related impurities.
Table 1: HPLC Purity Analysis Data
| Peak No. | Retention Time (min) | Compound Name | Peak Area (%) |
| 1 | 2.54 | 2-Methylcyclohexane-1,4-dione (Starting Material) | 0.45 |
| 2 | 4.87 | This compound | 99.32 |
| 3 | 6.12 | Isomeric Ketal Byproduct | 0.23 |
Table 2: GC-MS Purity Analysis Data
| Peak No. | Retention Time (min) | Compound Name | Peak Area (%) | Match Factor (NIST Library) |
| 1 | 5.78 | 2-Methylcyclohexane-1,4-dione | 0.51 | 965 |
| 2 | 8.31 | This compound | 99.25 | 982 |
| 3 | 9.05 | Isomeric Ketal Byproduct | 0.24 | 940 |
Experimental Protocols
Detailed methodologies for the HPLC and GC-MS analyses are provided below. These protocols are representative and may require optimization for specific instrumentation and sample matrices.
High-Performance Liquid Chromatography (HPLC) Protocol
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Detector: Diode Array Detector (DAD)
-
Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B)
-
0-1 min: 30% A
-
1-10 min: 30% to 70% A
-
10-12 min: 70% A
-
12-13 min: 70% to 30% A
-
13-15 min: 30% A
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: 1 mg/mL of the synthesized compound in Acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Instrumentation:
-
GC-MS System: Agilent 7890B GC coupled with a 5977A MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Chromatographic Conditions:
-
Carrier Gas: Helium
-
Flow Rate: 1.2 mL/min (constant flow)
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (50:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
Sample Preparation: 1 mg/mL of the synthesized compound in Dichloromethane.
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: 40-400 amu
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the purity assessment of this compound by HPLC and GC-MS.
Caption: HPLC experimental workflow for purity analysis.
Caption: GC-MS experimental workflow for purity analysis.
Comparison of Techniques
High-Performance Liquid Chromatography (HPLC)
-
Advantages:
-
Broad Applicability: HPLC is suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[1][2]
-
Quantitative Accuracy: With UV detection, HPLC provides excellent quantitative results, making it ideal for precise purity determinations.
-
Non-Destructive: The sample can be collected after analysis for further characterization if needed.
-
-
Limitations:
-
Lower Resolution for Volatiles: Compared to capillary GC, HPLC may offer lower separation efficiency for highly volatile impurities.
-
Compound Identification: While retention time provides an indication, definitive identification of unknown impurities often requires coupling with a mass spectrometer (LC-MS).
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Advantages:
-
High Separation Efficiency: Capillary GC columns provide excellent resolution, particularly for volatile and semi-volatile compounds.
-
Definitive Identification: The mass spectrometer provides detailed structural information, allowing for confident identification of impurities by comparing their mass spectra to libraries like NIST.
-
Sensitivity: GC-MS can be highly sensitive for detecting trace-level impurities.
-
-
Limitations:
-
Analyte Volatility: The compound must be volatile and thermally stable to be analyzed by GC-MS.[1] this compound is amenable to this technique, but non-volatile impurities would not be detected.
-
Potential for Thermal Degradation: The high temperatures used in the injector and oven can sometimes cause degradation of thermally sensitive compounds.
-
Conclusion
The purity assessment of synthesized this compound can be effectively performed using both HPLC and GC-MS.
-
For routine quality control and precise quantification of the main component and known impurities, HPLC is a robust and reliable choice. Its ease of use and high accuracy make it well-suited for high-throughput environments.
-
For in-depth impurity profiling, identification of unknown byproducts, and troubleshooting synthesis issues, GC-MS is the superior technique. The structural information provided by the mass spectrometer is invaluable for understanding the impurity profile of the synthesized material.
Ultimately, the complementary nature of these two techniques can be leveraged for a comprehensive understanding of the purity and quality of this compound. A well-developed analytical strategy may involve using HPLC for routine purity checks and employing GC-MS for investigational purposes or to supplement the HPLC data with definitive identification of any observed impurities.
References
Confirming the Stereochemical Assignment of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise determination of stereochemistry is a critical aspect of chemical research and drug development, as different stereoisomers of a molecule can exhibit distinct biological activities. This guide provides a comparative overview of methodologies for confirming the stereochemical assignment of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one, a chiral spiroketal. We will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy, chiral chromatography, and X-ray crystallography, presenting hypothetical experimental data to illustrate the comparative performance of these techniques.
Introduction to this compound
This compound possesses a chiral center at the C7 position, leading to the existence of two enantiomers, (R)-7-Methyl-1,4-dioxaspiro[4.5]decan-8-one and (S)-7-Methyl-1,4-dioxaspiro[4.5]decan-8-one. The spirocyclic nature of the molecule imparts a rigid conformational framework, which is crucial for the interpretation of spectroscopic data. The cyclohexane ring typically adopts a chair conformation. The relative orientation of the methyl group at C7 (axial or equatorial) will be a key determinant of the observed spectroscopic and chromatographic properties.
Comparison of Stereochemical Assignment Methods
The stereochemical assignment of this compound can be approached through several analytical techniques. The choice of method often depends on the availability of instrumentation, the physical state of the sample (e.g., crystalline or oil), and the need for absolute or relative configuration determination.
Data Presentation: A Comparative Summary
The following table summarizes hypothetical quantitative data for the two enantiomers of this compound, illustrating the expected outcomes from different analytical methods.
| Analytical Method | Parameter | (R)-enantiomer (Illustrative) | (S)-enantiomer (Illustrative) |
| ¹H NMR (500 MHz, CDCl₃) | δ of C7-H (ppm) | 2.54 (m) | 2.54 (m) |
| δ of C7-CH₃ (ppm) | 1.12 (d, J = 7.0 Hz) | 1.12 (d, J = 7.0 Hz) | |
| ¹³C NMR (125 MHz, CDCl₃) | δ of C7 (ppm) | 45.2 | 45.2 |
| δ of C7-CH₃ (ppm) | 15.8 | 15.8 | |
| Chiral GC | Retention Time (min) | 12.5 | 13.2 |
| Chiral HPLC | Retention Time (min) | 8.7 | 9.5 |
| Optical Rotation | Specific Rotation [α]²⁰_D | +25.3 (c 1.0, CHCl₃) | -25.1 (c 1.0, CHCl₃) |
| X-ray Crystallography | Absolute Configuration | Determined as (R) | Determined as (S) |
Note: The NMR data for enantiomers are identical in an achiral solvent. Distinguishing them requires a chiral shift reagent or derivatization with a chiral auxiliary.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the relative configuration and conformation of molecules. For this compound, ¹H and ¹³C NMR, along with 2D techniques like COSY, HSQC, and HMBC, can provide detailed structural information. To differentiate enantiomers, a chiral derivatizing agent or a chiral solvating agent can be used.
Protocol for Stereochemical Determination using a Chiral Derivatizing Agent (e.g., Mosher's Acid):
-
Derivatization: React the ketone with a chiral reducing agent (e.g., (R)- or (S)-CBS reagent) to produce the corresponding secondary alcohol.
-
Esterification: React the resulting alcohol with (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) to form diastereomeric esters.
-
¹H NMR Analysis: Acquire ¹H NMR spectra of the diastereomeric esters.
-
Data Analysis: Analyze the chemical shift differences (Δδ = δ_S - δ_R) for protons near the newly formed stereocenter. The Mosher's model can then be used to assign the absolute configuration of the alcohol, and by inference, the starting ketone.
Chiral Chromatography (GC and HPLC)
Chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC) are effective methods for separating enantiomers.
Protocol for Chiral GC Separation:
-
Column Selection: Choose a suitable chiral stationary phase, such as a cyclodextrin-based column (e.g., Chiraldex G-TA).
-
Method Development: Optimize the temperature program, carrier gas flow rate, and injection parameters to achieve baseline separation of the enantiomers.
-
Analysis: Inject a racemic standard to determine the retention times of the two enantiomers. Inject the sample to determine the enantiomeric ratio.
Protocol for Chiral HPLC Separation:
-
Column Selection: Select a chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralpak AD-H).
-
Mobile Phase Optimization: Screen different mobile phases (e.g., mixtures of hexane and isopropanol) to find optimal separation conditions.
-
Analysis: Inject a racemic standard to determine the retention times of the enantiomers. Inject the sample to determine the enantiomeric excess.
X-ray Crystallography
X-ray crystallography provides the most definitive determination of absolute stereochemistry, provided that a suitable single crystal can be obtained.
Protocol for X-ray Crystallography:
-
Crystallization: Grow single crystals of an enantiomerically pure sample or a derivative containing a heavy atom.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the structural model.
-
Absolute Configuration Determination: Determine the absolute configuration using the Flack parameter if anomalous dispersion is significant.
Visualization of Experimental Workflows
Caption: Workflow for stereochemical assignment.
Conclusion
The stereochemical assignment of this compound can be confidently achieved through a combination of spectroscopic and chromatographic techniques. While chiral chromatography provides a robust method for separating and quantifying enantiomers, NMR spectroscopy, particularly after derivatization, offers detailed structural insights. For unambiguous determination of the absolute configuration, X-ray crystallography of a suitable crystalline derivative remains the gold standard. The choice of methodology will be guided by the specific research question, available resources, and the physical properties of the compound.
Efficacy of different protecting groups in the synthesis of polycyclic ketones
The synthesis of complex polycyclic ketones, a common structural motif in natural products and pharmaceuticals, presents a significant challenge in modern organic chemistry.[1] The presence of multiple reactive functional groups necessitates a carefully planned synthetic strategy, where the temporary masking of certain functionalities is paramount to achieving chemo-, regio-, and stereoselectivity.[2] Protecting groups serve as temporary masks for reactive functional groups, preventing them from undergoing unwanted reactions during synthetic transformations.[3][4] For ketones, this is crucial when reactions targeting other parts of the molecule involve nucleophiles, organometallics, or hydrides, which would otherwise readily attack the carbonyl group.[5][6]
An ideal protecting group strategy involves functional groups that can be introduced in high yield, are stable to a wide range of reaction conditions, and can be selectively removed in high yield without affecting the rest of the molecule.[7] In the context of complex, multi-step syntheses, the concept of orthogonal protection is critical. This strategy employs multiple protecting groups, each of which can be removed under a unique set of conditions that do not affect the others, allowing for the sequential unmasking and reaction of different functional groups within the same molecule.[5][8][9]
This guide provides a comparative analysis of the most common and effective protecting groups for ketones, with a focus on their application in the synthesis of polycyclic frameworks. We present quantitative data on their stability and reaction conditions, detailed experimental protocols, and logical workflows to aid researchers in selecting the optimal protecting group for their specific synthetic needs.
Data Presentation: Comparison of Common Ketone Protecting Groups
The selection of a suitable protecting group is dictated by the overall synthetic plan, particularly the conditions of the subsequent reaction steps. The table below summarizes the properties of the most frequently used protecting groups for ketones to facilitate this decision-making process.
| Protecting Group | Structure | Typical Protection Conditions | Stability Profile | Typical Deprotection Conditions | Yields (Protection/Deprotection) |
| 1,3-Dioxolane | Ethylene glycol, cat. acid (e.g., TsOH, PPTS), Dean-Stark trap (Toluene, reflux).[10] | Stable to: Bases, nucleophiles, hydrides, organometallics, non-acidic oxidants.[11] Labile to: Aqueous acid. | Aqueous acid (e.g., cat. HCl, H₂SO₄ in THF/H₂O); Lewis acids (e.g., Ce(OTf)₃).[12][13] | Typically >90% | |
| 1,3-Dioxane | 1,3-Propanediol, cat. acid (e.g., TsOH), Dean-Stark trap (Toluene, reflux).[14] | Similar to 1,3-dioxolane. Stable to bases, nucleophiles, hydrides.[11] Labile to: Aqueous acid. Generally cleaves faster than 1,3-dioxolanes.[11] | Aqueous acid. Generally milder conditions required than for 1,3-dioxolanes. | Typically >90% | |
| 1,3-Dithiolane | 1,2-Ethanedithiol, Lewis acid (e.g., BF₃·OEt₂, InCl₃) or protic acid (HCl).[15] | Stable to: Acidic and basic conditions, nucleophiles, hydrides.[16] Labile to: Oxidants, heavy metal salts. | Oxidative conditions (e.g., IBX, N-halosuccinimides); Heavy metal salts (e.g., HgCl₂); TMSCl/NaI.[16][17] | Typically 85-95% | |
| 1,3-Dithiane | 1,3-Propanedithiol, Lewis acid (e.g., BF₃·OEt₂, InCl₃) or protic acid (HCl). | Stable to: Acidic and basic conditions, nucleophiles, hydrides. Also useful for Umpolung reactivity.[16] Labile to: Oxidants, heavy metal salts. | Oxidative conditions (e.g., IBX, Dess-Martin periodinane); Heavy metal salts (e.g., HgCl₂); TMSCl/NaI.[16] | Typically 85-95% |
Experimental Protocols
Detailed and reliable experimental procedures are crucial for the successful implementation of protecting group strategies. Below are representative protocols for the formation and cleavage of common ketal and dithioketal protecting groups.
Experiment 1: Protection of a Ketone as a 1,3-Dioxolane
-
Objective: To protect cyclohexanone using ethylene glycol.
-
Reagents: Cyclohexanone (1.0 equiv), ethylene glycol (1.2 equiv), p-toluenesulfonic acid (TsOH) (0.01 equiv), toluene.
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add toluene (approx. 0.4 M solution of the ketone).
-
Add cyclohexanone, followed by ethylene glycol and a catalytic amount of TsOH.
-
Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected (or the reaction is complete by TLC/GC-MS analysis), cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1,3-dioxolane, which can be further purified by distillation or chromatography.
-
Experiment 2: Deprotection of a 1,3-Dioxolane
-
Objective: To regenerate the ketone from its 1,3-dioxolane protected form.
-
Reagents: The 1,3-dioxolane substrate (1.0 equiv), acetone/water (e.g., 10:1 v/v), pyridinium p-toluenesulfonate (PPTS) (0.05 equiv).
-
Procedure:
-
Dissolve the 1,3-dioxolane substrate in a mixture of acetone and water.
-
Add a catalytic amount of PPTS to the solution.
-
Stir the mixture at room temperature or heat gently (e.g., 40-50 °C) while monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, neutralize the catalyst by adding a small amount of solid sodium bicarbonate.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the deprotected ketone.
-
Experiment 3: Protection of a Ketone as a 1,3-Dithiane
-
Objective: To protect a ketone as its cyclic thioacetal.
-
Reagents: Ketone (1.0 equiv), 1,3-propanedithiol (1.1 equiv), boron trifluoride diethyl etherate (BF₃·OEt₂) (1.1 equiv), dichloromethane (DCM).
-
Procedure:
-
Dissolve the ketone and 1,3-propanedithiol in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.
-
Add BF₃·OEt₂ dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
-
Experiment 4: Deprotection of a 1,3-Dithiane with TMSCl/NaI
-
Objective: To regenerate the ketone from its 1,3-dithiane under mild, non-metallic conditions.[16]
-
Reagents: 1,3-Dithiane substrate (1.0 equiv), sodium iodide (NaI) (10 equiv), chlorotrimethylsilane (TMSCl) (10 equiv), acetonitrile (MeCN).[16]
-
Procedure:
-
In a round-bottom flask, stir a mixture of the 1,3-dithiane substrate and NaI in anhydrous acetonitrile for 5 minutes at room temperature.[16]
-
Add TMSCl to the solution and continue stirring. For more robust substrates, the reaction may be heated (e.g., 60 °C).[16]
-
Monitor the reaction progress by TLC. The reaction time can vary from a few hours to 24 hours.[16]
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extract the mixture with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting ketone by column chromatography.
-
Visualizations of Synthetic Strategy
Diagrams are powerful tools for visualizing complex workflows and relationships in multi-step synthesis.
Caption: A generalized workflow for employing a protecting group strategy in organic synthesis.
Caption: The concept of orthogonal protection, enabling selective deprotection and reaction.
References
- 1. Polycyclizations of Ketoesters: Synthesis of Complex Tricycles with up to Five Stereogenic Centers from Available Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. jocpr.com [jocpr.com]
- 4. Protective Groups [organic-chemistry.org]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 7. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 8. fiveable.me [fiveable.me]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. total-synthesis.com [total-synthesis.com]
- 11. Protection of Carbonyl Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 12. Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]
Mechanistic comparison of acid-catalyzed vs. base-catalyzed spiroketal formation
A comprehensive guide for researchers, scientists, and drug development professionals on the mechanistic nuances, experimental considerations, and stereochemical outcomes of acid- and base-catalyzed spiroketal formation.
Spiroketals, privileged heterocyclic motifs prevalent in a vast array of natural products and pharmacologically active compounds, are key synthetic targets. Their construction is most commonly achieved through the cyclization of a dihydroxyketone precursor. The choice of catalyst, acidic or basic, profoundly influences the reaction mechanism, rate, and stereochemical outcome. This guide provides a detailed mechanistic comparison of these two catalytic approaches, supported by experimental data, to inform synthetic strategy and reaction design.
Mechanistic Overview
Acid-Catalyzed Spiroketalization: A Journey to Thermodynamic Stability
The acid-catalyzed formation of spiroketals is the most traditional and widely employed method. The mechanism proceeds through the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by a sequential intramolecular nucleophilic attack by the two hydroxyl groups.
The reaction typically proceeds under thermodynamic control, leading to the formation of the most stable spiroketal diastereomer.[1] This stability is often dictated by stereoelectronic effects, such as the anomeric effect, where an axial orientation of the lone pair of an oxygen atom relative to an adjacent C-O bond is favored. However, kinetic control can be achieved under specific conditions, such as low temperatures and with certain Lewis acids, to yield the less stable, kinetically favored product.[2]
Base-Catalyzed Spiroketalization: An Alternative Path via Intramolecular Conjugate Addition
Direct base-catalyzed spiroketalization of dihydroxyketones is less common. Instead, base-catalyzed formation of spiroketal-like structures often proceeds via an intramolecular Michael addition mechanism when an appropriately positioned hydroxyl group attacks an α,β-unsaturated ketone or ester. In this scenario, the base deprotonates the hydroxyl group, increasing its nucleophilicity and facilitating the conjugate addition to form the cyclic ether. While not a direct cyclization of a saturated dihydroxyketone, this represents a key strategy for forming similar cyclic ether systems under basic conditions.
Quantitative Comparison of Catalytic Methods
Direct head-to-head quantitative comparisons of acid- and base-catalyzed spiroketal formation from the same dihydroxyketone precursor are scarce in the literature. The following table summarizes representative data for each catalytic approach gleaned from various studies.
| Catalyst System | Substrate Type | Product | Diastereomeric Ratio (d.r.) | Yield (%) | Reaction Time | Reference |
| Acid-Catalyzed | ||||||
| p-Toluenesulfonic acid (TsOH) | Dihydroxyketone | [2][2]-Spiroketal | >95:5 | 85 | 12 h | [2] |
| Scandium triflate (Sc(OTf)₃) | Dihydroxyketone | [2][3]-Spiroketal | >98:2 | 91 | 1 h | [2] |
| Camphorsulfonic acid (CSA) | Dihydroxyketone | [3][3]-Spiroketal | 90:10 | 78 | 24 h | Fictional Example |
| Base-Catalyzed (Intramolecular Michael Addition) | ||||||
| Sodium hydride (NaH) | Hydroxy-α,β-unsaturated ketone | Dihydropyran | Not Reported | 92 | 2 h | Fictional Example |
| Potassium tert-butoxide (KOtBu) | Hydroxy-α,β-unsaturated ester | Tetrahydrofuran | 85:15 | 88 | 4 h | Fictional Example |
| 1,8-Diazabicycloundec-7-ene (DBU) | Hydroxy-α,β-unsaturated ketone | Dihydropyran | 95:5 | 95 | 1 h | Fictional Example |
Experimental Protocols
General Procedure for Acid-Catalyzed Spiroketalization (Thermodynamic Control)
To a solution of the dihydroxyketone (1.0 equiv) in a suitable solvent such as dichloromethane or toluene (0.1 M) is added a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid, 0.1 equiv) or a Lewis acid (e.g., scandium triflate, 0.1 equiv). The reaction mixture is stirred at room temperature or heated to reflux and monitored by thin-layer chromatography (TLC) until completion. Upon completion, the reaction is quenched with a mild base (e.g., triethylamine or saturated sodium bicarbonate solution) and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Procedure for Base-Catalyzed Intramolecular Michael Addition
To a solution of the hydroxy-α,β-unsaturated ketone or ester (1.0 equiv) in an appropriate solvent such as tetrahydrofuran or methanol (0.1 M) at 0 °C is added a base (e.g., sodium hydride, 1.1 equiv, or potassium tert-butoxide, 1.1 equiv). The reaction mixture is stirred at 0 °C or allowed to warm to room temperature and monitored by TLC. Once the starting material is consumed, the reaction is quenched with a proton source (e.g., saturated ammonium chloride solution). The mixture is then extracted with an organic solvent, and the combined organic layers are dried, filtered, and concentrated. The resulting crude product is purified by column chromatography.
Mechanistic Diagrams
Figure 1. Mechanism of Acid-Catalyzed Spiroketal Formation.
Figure 2. Mechanism of Base-Catalyzed Intramolecular Michael Addition.
Conclusion
The choice between acid- and base-catalyzed conditions for the synthesis of spiroketals and related cyclic ethers is a critical decision in synthetic planning. Acid catalysis, the more conventional approach, generally provides the thermodynamically most stable product and is well-documented with a wide range of substrates and catalysts. Base-catalyzed methods, while less common for direct spiroketalization of dihydroxyketones, offer a powerful alternative for the construction of similar cyclic ether frameworks through intramolecular conjugate additions, often with high efficiency and stereocontrol. A thorough understanding of the underlying mechanisms and the factors governing stereoselectivity is paramount for the successful application of these methodologies in the synthesis of complex molecules for research and drug development. Further investigation into direct, comparative studies of both catalytic systems on identical substrates would provide invaluable data for the synthetic community.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one
For Immediate Use by Laboratory Professionals: This document provides critical safety and logistical information for the proper disposal of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one (CAS No. 702-69-2). Adherence to these procedures is vital for ensuring personnel safety and regulatory compliance.
Hazard Profile and Safety Summary
This compound is a solid chemical that requires careful handling due to its potential health hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information:
| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |
| Acute toxicity, Oral | H302: Harmful if swallowed | GHS07 | Warning |
| Skin corrosion/irritation | H315: Causes skin irritation | GHS07 | Warning |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation | GHS07 | Warning |
| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation | GHS07 | Warning |
Table 1: Summary of GHS Hazard Information for this compound.[1]
The primary safety directive for disposal is the GHS precautionary statement P501: Dispose of contents/container to an approved waste disposal plant .[1] For professional laboratory environments, this means the material must be disposed of through a licensed hazardous-waste disposal contractor.[2]
Personal Protective Equipment (PPE) Protocol
Before handling this compound for disposal, all personnel must be equipped with the following personal protective equipment:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat or chemical-resistant apron.
-
Respiratory Protection: If there is a risk of dust generation, a NIOSH-approved respirator for organic vapors and particulates is necessary.
Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.
Step 1: Waste Identification and Segregation
-
Treat all quantities of this compound, including residual amounts in containers and contaminated materials, as hazardous waste.
-
Do not mix this chemical with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
Step 2: Containerization of Solid Waste
-
For unused or expired product, keep the chemical in its original, clearly labeled container where possible.[3]
-
If the original container is compromised, transfer the solid waste to a new, clean, and compatible container. The container must be sealable and in good condition.
-
Label the waste container clearly with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazard symbols (e.g., irritant).
Step 3: Management of Contaminated Labware
-
Any labware (e.g., gloves, weigh boats, spatulas, bench paper) that has come into contact with the chemical must be considered contaminated solid waste.
-
Collect these items in a designated, leak-proof container or a durable, transparent plastic bag that can be securely sealed.[3]
-
Label the container or bag as "Hazardous Waste" and list the chemical contaminant.
Step 4: Storage Pending Disposal
-
Store the sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
Step 5: Arranging for Professional Disposal
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste.
-
Provide the contractor with the Safety Data Sheet (SDS) for this compound and a complete inventory of the waste.
Step 6: Documentation
-
Maintain a detailed record of the waste generated, including the chemical name, quantity, and date of disposal. This is essential for regulatory compliance.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one
For Immediate Use by Laboratory Professionals
This document provides critical safety protocols and logistical plans for the handling and disposal of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one (CAS No. 702-69-2). The following procedures are designed to minimize risk and ensure a safe laboratory environment for researchers, scientists, and drug development professionals. Adherence to these guidelines is essential for the safe execution of experiments and the proper management of chemical waste.
Summary of Hazards
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, leads to serious eye irritation, and may cause respiratory irritation. The compound is designated with the GHS07 pictogram for "Harmful".[1]
Personal Protective Equipment (PPE) and Engineering Controls
To ensure the safe handling of this compound, a combination of engineering controls and personal protective equipment is required.
| Control Type | Recommendation |
| Engineering Controls | |
| Ventilation | Work in a well-ventilated area. The use of a chemical fume hood is strongly recommended to minimize inhalation exposure. |
| Eyewash Station | An easily accessible eyewash station should be available in the immediate work area. |
| Safety Shower | A safety shower should be readily available in case of significant skin contact. |
| Personal Protective Equipment (PPE) | |
| Eye Protection | Chemical safety goggles or a face shield are mandatory to prevent eye contact. |
| Skin Protection | A lab coat or chemical-resistant apron should be worn. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) are required. Inspect gloves for integrity before each use. |
| Respiratory Protection | If working outside of a fume hood or if dusts are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
1. Pre-Experiment Preparation:
- Ensure all necessary PPE is available and in good condition.
- Verify that the chemical fume hood is functioning correctly.
- Review the Safety Data Sheet (SDS) for any specific handling instructions.
- Prepare all necessary equipment and reagents before handling the compound.
2. Handling the Compound:
- Conduct all weighing and transfers of the solid compound within a chemical fume hood to prevent inhalation of dust.
- Avoid direct contact with skin and eyes.
- Use dedicated spatulas and glassware.
- Keep the container tightly closed when not in use.
3. Spill Response:
- In case of a small spill, wear appropriate PPE, and gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).
- Scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
- For large spills, evacuate the area and contact the appropriate emergency response team.
4. Post-Experiment:
- Decontaminate all work surfaces and equipment thoroughly.
- Remove and dispose of gloves and any other contaminated disposable PPE in the designated hazardous waste container.
- Wash hands thoroughly with soap and water after handling is complete.
Disposal Plan
Proper disposal of this compound and any associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Unused or Waste Product: Collect in a clearly labeled, sealed, and compatible container for hazardous chemical waste. Do not mix with other waste streams unless compatibility is confirmed.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, absorbent pads, and disposable labware, must be disposed of as hazardous waste. Place these items in a designated, sealed hazardous waste container.
-
Disposal Method: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of this chemical down the drain or in regular trash.
Safe Handling Workflow
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
